2,3,4,5-Tetrafluorobenzyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKKLFYHHQKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590731 | |
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-18-4 | |
| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the core physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride. This compound is a significant reagent in the synthesis of various fluorinated organic compounds, making it a valuable component in the pharmaceutical and agrochemical sectors.[1][2] Its fluorinated structure enhances both reactivity and stability, establishing it as a crucial building block in medicinal chemistry and material science.[2][3]
Core Physical and Chemical Properties
2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow, clear liquid.[1][4] It is characterized by its moisture-sensitive nature and is stable under appropriate storage conditions.[4]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of 2,3,4,5-Tetrafluorobenzoyl chloride, compiled from various scientific sources.
| Property | Value | Source(s) |
| CAS Number | 94695-48-4 | [1][5][6][7] |
| Molecular Formula | C₇HClF₄O | [1][4][7][8] |
| Molecular Weight | 212.53 g/mol | [1][4][7][8] |
| Boiling Point | 65 - 66 °C at 10 mmHg | [1][4] |
| Density | 1.58 g/mL at 25 °C | [4][5][6][9] |
| 1.61 g/mL | [1] | |
| Refractive Index | n20/D 1.4787 (lit.) | [4][5][6][9] |
| n20D 1.48 | [1] | |
| Flash Point | 194 °F (90 °C) | [4] |
| 89 °C | ||
| Vapor Pressure | 1.21 mmHg at 25 °C | [4] |
| Purity | ≥ 97% (GC) | [1] |
| 98% | [5] |
Experimental Protocols
The synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is a critical process for its subsequent applications. Below are detailed methodologies for its preparation.
Synthesis using Triphosgene and N,N-dimethylformamide (DMF) Catalyst [10]
This method describes an efficient and selective preparation of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene as the chlorinating agent and DMF as a catalyst.
-
Materials and Equipment:
-
A 4-necked round-bottom flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.
-
Triphosgene (BTC) (5.5 g, 18.5 mmol)
-
1,2-dichloroethane (80 mL total)
-
2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol)
-
N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of acid)
-
Biphenyl (internal standard for GC analysis)
-
-
Procedure:
-
The reaction flask is charged with triphosgene and 30 mL of 1,2-dichloroethane.
-
The mixture is slowly heated to 353 K.
-
A solution of 2,3,4,5-tetrafluorobenzoic acid and DMF in 50 mL of 1,2-dichloroethane is added dropwise over 1 hour at 353 K.
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
After the reaction is complete, the mixture is cooled to 273 K.
-
The mixture is filtered to remove any unreacted triphosgene.
-
The final product is analyzed by Gas Chromatography (GC).
-
-
Results:
-
This protocol can achieve a yield of up to 95.1 mol % of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Synthesis via Chlorination with Thionyl Chloride [11]
This industrial preparation method involves the chlorination of 2,3,4,5-tetrafluorobenzoic acid using thionyl chloride.
-
Procedure:
-
Thionyl chloride (200g) is added dropwise to the starting material.
-
The mixture is slowly warmed to 80 °C and held for 3 hours.
-
The temperature is then increased to 90 °C and maintained for 5 hours.
-
After the insulation period, the excess sulfur oxychloride is distilled off.
-
The final product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained by distillation under reduced pressure as a colorless and clear liquid.
-
-
Results:
-
The total recovery for this process is reported to be 74.5%.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from its corresponding carboxylic acid, a common route detailed in the experimental protocols.
Caption: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,5-Tetrafluorobenzoyl chloride 98 94695-48-4 [sigmaaldrich.com]
- 6. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 94695-48-4 price_Manufacturer - Intozhong Ya Xin Cheng [zyxccas.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
2,3,4,5-Tetrafluorobenzyl chloride chemical structure and CAS number
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Note to the reader: The request specified "2,3,4,5-Tetrafluorobenzyl chloride". However, extensive database searches consistently retrieve information for "2,3,4,5-Tetrafluorobenzoyl chloride". It is highly probable that "this compound" is a misnomer or a significantly less common chemical. This guide will focus on the widely documented and commercially available 2,3,4,5-Tetrafluorobenzoyl chloride.
Chemical Structure and CAS Number
Chemical Name: 2,3,4,5-Tetrafluorobenzoyl chloride
CAS Number: 94695-48-4[1][2][3][4]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,4,5-Tetrafluorobenzoyl chloride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇HClF₄O | [1][2][3] |
| Molecular Weight | 212.53 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.58 - 1.61 g/mL at 25 °C | [1] |
| Boiling Point | 65 - 66 °C at 10 mmHg | [1] |
| Refractive Index | n20/D 1.478 - 1.49 | |
| Purity | ≥ 97% (GC) | [1] |
Applications in Research and Development
2,3,4,5-Tetrafluorobenzoyl chloride is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its primary applications include:
-
Synthesis of Fluorinated Compounds: It serves as a key building block for introducing the tetrafluorobenzoyl moiety into molecules. This is crucial for the development of novel pharmaceuticals and agrochemicals where fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
-
Preparation of Intermediates: It is used in the synthesis of complex chemical intermediates. For example, it was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.
-
Acylating Agent: As a reactive acylating agent, it readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.[5]
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride
The following is a detailed methodology for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene as a chlorinating agent.
Materials:
-
2,3,4,5-tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF)
-
1,2-dichloroethane
Procedure:
-
A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
-
The flask is charged with triphosgene (18.5 mmol) and 30 mL of 1,2-dichloroethane.
-
The mixture is heated to 353 K.
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (50 mmol) and N,N-dimethylformamide (5 mol % of the acid) in 50 mL of 1,2-dichloroethane is added dropwise over 1 hour at 353 K.
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
After the reaction is complete, the mixture is cooled to 273 K and filtered to remove any unreacted triphosgene.
-
The resulting product, 2,3,4,5-Tetrafluorobenzoyl chloride, can be analyzed by Gas Chromatography (GC).
Yield: This method has been reported to achieve a yield of up to 95 mol %.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
Caption: Workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
References
Spectroscopic and Analytical Profile of 2,3,4,5-Tetrafluorobenzyl Chloride: A Technical Guide
Disclaimer: Extensive searches of publicly available chemical databases and scientific literature did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for 2,3,4,5-Tetrafluorobenzyl chloride. The information presented herein is based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to provide researchers, scientists, and drug development professionals with a predictive framework and standardized methodologies for the analysis of this compound, should it be synthesized or become available.
Predicted Spectral Data
The following tables summarize the expected spectral characteristics of this compound. These predictions are derived from the analysis of analogous compounds, including benzyl chloride and various fluorinated derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 4.6 - 4.8 | Singlet (or narrow multiplet) | 2H | -CH₂Cl | The chemical shift is expected to be downfield due to the deshielding effect of the adjacent chlorine atom and the tetrafluorinated aromatic ring. Coupling to the aromatic fluorine atoms might be observed, leading to a narrow multiplet. |
| ~ 7.0 - 7.5 | Multiplet | 1H | Ar-H | The single aromatic proton will exhibit complex coupling with the four adjacent fluorine atoms, resulting in a multiplet. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 45 - 50 | -CH₂Cl | The chemical shift of the benzylic carbon is influenced by the attached chlorine. |
| ~ 110 - 150 (multiple signals) | Aromatic Carbons | The aromatic region will show multiple signals due to the different carbon environments and complex C-F coupling. Carbons directly bonded to fluorine will appear as doublets with large coupling constants. |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| -130 to -160 | Multiplets | Aromatic Fluorines | The four fluorine atoms on the aromatic ring will be in different chemical environments and will show complex spin-spin coupling with each other and with the aromatic proton. |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| 2980 - 2880 | Weak-Medium | C-H stretch (aliphatic -CH₂) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300 - 1000 | Strong | C-F stretch |
| 800 - 600 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+• | Molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. |
| [M-Cl]+ | Fragment ion resulting from the loss of a chlorine atom. |
| [C₇H₃F₄]+ | Fragment ion corresponding to the tetrafluorobenzyl cation, which is expected to be a prominent peak. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters are similar to ¹H NMR, but with a wider spectral width to accommodate the larger chemical shift range of fluorine.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
Ionization is typically achieved by Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the synthesis and analysis of a chemical compound.
2,3,4,5-Tetrafluorobenzyl chloride solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Chloride in Organic Solvents
Abstract
Introduction
This compound (C₇H₃ClF₄) is a fluorinated aromatic compound utilized as a versatile building block in organic synthesis. The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its reactivity and solubility. The strategic introduction of fluorinated moieties is a common practice in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. Consequently, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use.
This guide addresses the current gap in publicly available quantitative solubility data by providing a qualitative summary based on its use in synthesis and a detailed experimental protocol for its determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 72940-91-9 |
| Molecular Formula | C₇H₃ClF₄ |
| Molecular Weight | 210.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 65-66 °C at 10 mmHg |
| Density | ~1.45 g/mL at 25 °C (estimated) |
| Reactivity | Reacts with nucleophiles. Sensitive to moisture. |
Qualitative Solubility Data
While quantitative solubility data is scarce, qualitative information derived from synthesis and reaction protocols indicates that this compound is generally soluble in a range of common aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes true solubility measurement in these systems, as a chemical reaction (hydrolysis or alcoholysis) would occur.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Solubility | Notes |
| Halogenated | Dichloromethane, Chloroform, 1,2-Dichloroethane | Soluble | Commonly used as reaction solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | THF and dioxane are common reaction solvents. |
| Aromatic | Toluene, Xylene, Chlorobenzene | Soluble | Often used in synthesis. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | May be used, but reactivity with DMF and DMSO should be considered at elevated temperatures. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Likely Soluble | Lower polarity may result in lower solubility compared to more polar aprotic solvents. |
| Protic | Water, Methanol, Ethanol | Reactive | Reacts to form 2,3,4,5-tetrafluorobenzyl alcohol or corresponding ethers. Not suitable for simple dissolution. |
This qualitative assessment is based on the general behavior of similar halogenated aromatic compounds and their use as reagents in organic synthesis.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized gravimetric method for determining the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Micropipettes
-
Syringes and syringe filters (0.2 µm, PTFE)
-
Drying oven and desiccator
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly clean and dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.
-
Ensure the selected solvent is anhydrous.
-
Allow the this compound and the solvent to reach the desired experimental temperature.
-
-
Initial Setup:
-
Tare an analytical balance.
-
Weigh a clean, dry glass vial with its cap and record the mass (m_vial).
-
Using a micropipette, add a precise volume of the anhydrous solvent (e.g., 2.00 mL) to the vial.
-
-
Incremental Solute Addition:
-
Add a small, accurately weighed amount of this compound (e.g., 10-20 mg) to the solvent.
-
Cap the vial tightly and place it in the temperature-controlled shaker.
-
-
Equilibration:
-
Agitate the mixture at a constant speed for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Observation and Saturation:
-
After the equilibration period, visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, add another weighed increment of the solute and repeat the equilibration step.
-
Continue this process until a small amount of undissolved solid persists, indicating a saturated solution.
-
-
Sample Preparation and Analysis:
-
Once saturation is confirmed, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe fitted with a pre-warmed (to the experimental temperature) 0.2 µm PTFE syringe filter.
-
Dispense the filtered saturated solution into a second pre-weighed vial (m_vial2).
-
-
Gravimetric Determination:
-
Weigh the second vial containing the filtered solution and record the mass (m_total).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is completely removed, weigh the vial containing the solid residue and record the mass (m_residue).
-
Calculation of Solubility
The mass of the dissolved this compound is the difference between the mass of the vial with the residue and the mass of the empty vial:
-
m_solute = m_residue - m_vial2
The mass of the solvent in the filtered sample can be calculated as:
-
m_solvent = m_total - m_residue
The solubility can then be expressed in various units, for example, as grams of solute per 100 g of solvent:
-
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
This compound is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Due to its reactivity with water, ensure all operations are conducted under anhydrous conditions to obtain accurate solubility data.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the literature, its qualitative behavior indicates good solubility in common aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. Careful execution of this procedure will enable researchers and drug development professionals to generate the necessary data to optimize their synthetic and formulation processes involving this important fluorinated intermediate.
An In-depth Technical Guide on 2,3,4,5-Tetrafluorobenzyl Chloride: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. The presence of the tetrafluoro-substituted phenyl ring is anticipated to impart unique electronic properties and metabolic stability to target molecules. This guide aims to provide a comprehensive overview of the available technical information on the reactivity and stability of this compound. However, it is important to note that publicly available information on this specific isomer is limited, with much of the literature focusing on the more commercially available 2,3,4,5-tetrafluorobenzoyl chloride. This document will summarize the known synthetic pathways, expected reactivity based on general principles of benzyl halide chemistry, and stability considerations.
Introduction
Fluorinated building blocks are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, with its reactive benzyl chloride moiety and polyfluorinated aromatic ring, represents a potentially valuable synthon for the introduction of the 2,3,4,5-tetrafluorobenzyl group into a variety of molecular scaffolds. This guide will explore the current understanding of its chemical behavior.
Synthesis of this compound
Direct and specific experimental protocols for the synthesis of this compound are not widely reported in the available literature. However, a plausible synthetic route can be inferred from the preparation of its corresponding alcohol and the general chemistry of benzyl halides.
A potential two-step synthesis is outlined below:
Step 1: Reduction of 2,3,4,5-Tetrafluorobenzoyl Chloride to 2,3,4,5-Tetrafluorobenzyl Alcohol
The precursor, 2,3,4,5-tetrafluorobenzoyl chloride, can be reduced to 2,3,4,5-tetrafluorobenzyl alcohol. A patented method describes the use of sodium borohydride for this transformation.
-
Experimental Protocol (Inferred): In a suitable reaction vessel, 2,3,4,5-tetrafluorobenzoyl chloride would be dissolved in an appropriate solvent, such as a mixture of ethylene glycol dimethyl ether and water. Sodium borohydride would then be added portion-wise at a controlled temperature, likely between 5 and 15°C, due to the exothermic nature of the reaction. Upon completion, the 2,3,4,5-tetrafluorobenzyl alcohol could be isolated by extraction and purified. A similar patented procedure for the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol reports a high yield for this type of reduction.
Step 2: Chlorination of 2,3,4,5-Tetrafluorobenzyl Alcohol
The resulting 2,3,4,5-tetrafluorobenzyl alcohol can then be converted to the target compound, this compound. Common reagents for the chlorination of benzyl alcohols include thionyl chloride (SOCl₂) and hydrochloric acid.
-
Experimental Protocol (General): 2,3,4,5-Tetrafluorobenzyl alcohol would be reacted with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of a base like pyridine, or in an inert solvent. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess chlorinating agent and solvent would be removed under reduced pressure to yield this compound.
Reactivity of this compound
While specific quantitative reactivity data for this compound is scarce, its reactivity profile can be predicted based on the well-established chemistry of benzyl halides. The primary mode of reaction is expected to be nucleophilic substitution at the benzylic carbon.
3.1. Nucleophilic Substitution Reactions
This compound is expected to be a good substrate for Sₙ2 reactions due to the primary nature of the benzylic carbon. The electron-withdrawing nature of the tetrafluorinated ring may influence the reaction rate.
-
Reaction with Amines: Reaction with primary or secondary amines would lead to the formation of the corresponding secondary or tertiary 2,3,4,5-tetrafluorobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Reaction with Alcohols: In the presence of a base, this compound is expected to react with alcohols to form 2,3,4,5-tetrafluorobenzyl ethers.
-
Reaction with Thiols: Thiolates, being excellent nucleophiles, would readily displace the chloride to form 2,3,4,5-tetrafluorobenzyl thioethers.
Logical Relationship of Nucleophilic Substitution:
Caption: General pathway for nucleophilic substitution of this compound.
Stability and Storage
The stability of this compound is a critical consideration for its handling and storage.
-
Hydrolytic Stability: Like other benzyl chlorides, it is expected to be susceptible to hydrolysis, reacting with water to form 2,3,4,5-tetrafluorobenzyl alcohol and hydrochloric acid. Therefore, it should be stored under anhydrous conditions.
-
Thermal Stability: While specific data is unavailable, polyfluorinated aromatic compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures could lead to decomposition.
-
Storage Recommendations: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and incompatible materials such as strong bases and oxidizing agents.
Degradation Pathway via Hydrolysis:
Caption: Primary degradation pathway of this compound in the presence of water.
Applications in Drug Development
The 2,3,4,5-tetrafluorobenzyl moiety is a desirable feature in drug design due to the potential for enhanced metabolic stability and modulation of physicochemical properties. While specific examples of drugs containing this exact moiety are not readily found, the general strategy of incorporating polyfluorinated benzyl groups is utilized to improve drug candidates' pharmacokinetic profiles. This compound would serve as a key reagent for introducing this functional group onto molecules with suitable nucleophilic handles.
Conclusion
This compound is a potentially valuable, yet undercharacterized, building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. While detailed experimental data on its reactivity and stability are currently limited in the public domain, its chemical behavior can be largely inferred from the established principles of benzyl halide chemistry. Further research into the systematic evaluation of its reactivity with a diverse range of nucleophiles and its stability under various conditions is warranted to fully unlock its potential as a synthetic tool. Researchers and drug development professionals are encouraged to handle this compound with care, considering its likely sensitivity to moisture and its reactivity as a benzylic halide.
Synthesis of 2,3,4,5-Tetrafluorobenzyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3,4,5-tetrafluorobenzyl chloride, a valuable fluorinated building block in the development of novel pharmaceuticals and advanced materials, starting from 2,3,4,5-tetrafluorobenzoic acid. The synthesis is a multi-step process involving the formation of an acyl chloride intermediate, followed by reduction to the corresponding benzyl alcohol, and subsequent chlorination to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data for each step, and includes visualizations of the synthetic workflow and reaction mechanisms.
Overall Synthetic Pathway
The conversion of 2,3,4,5-tetrafluorobenzoic acid to this compound is most effectively achieved through a three-step sequence. This approach allows for high yields and purity of the final product by utilizing well-established and reliable chemical transformations.
Caption: Overall synthetic workflow from 2,3,4,5-tetrafluorobenzoic acid.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation that can be accomplished using several chlorinating agents. The choice of reagent can be guided by factors such as scale, cost, and safety considerations.[1]
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 1.5 | High |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | 12 (overnight) | Not specified |
| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | 95.1 |
Experimental Protocol: Using Triphosgene
This method is reported to give a high yield of 2,3,4,5-tetrafluorobenzoyl chloride under relatively mild conditions.[2][3]
-
Apparatus Setup: A 4-necked round-bottomed flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
-
Reagent Charging: The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
Heating: The mixture is slowly heated to 80°C (353 K).
-
Addition of Acid Solution: A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is prepared. This solution is added dropwise to the heated triphosgene mixture over 1 hour.[2]
-
Reaction: The reaction mixture is stirred for an additional 4 hours at 80°C.
-
Workup: The mixture is cooled to 0°C (273 K) and filtered to remove any unreacted triphosgene. The filtrate contains the product, 2,3,4,5-tetrafluorobenzoyl chloride, which can be used in the next step without further purification or can be purified by distillation.[1]
Caption: Experimental workflow for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.
Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol
The second step is the reduction of the acyl chloride to the corresponding primary alcohol. A highly efficient method for this transformation utilizes sodium borohydride activated by an ether solvent.[4]
Data Presentation: Reduction of Acyl Chloride
| Reducing Agent | Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride | 1,2-Dimethoxyethane / Water | 5-15 | 3-4 | 97 |
Experimental Protocol: Using Sodium Borohydride
This protocol is adapted from a patented procedure and is notable for its high yield and use of a readily available reducing agent.[4][5]
-
Activation of Reducing Agent: In a 500 mL four-necked flask under a nitrogen atmosphere, add sodium borohydride (4.16 g, 0.11 mol) and 1,2-dimethoxyethane (10 g). Heat the mixture to 78-80°C and reflux for 3 hours with stirring.
-
Preparation of Reduction Mixture: Cool the activated sodium borohydride mixture to 20-30°C and add 300 g of water. Stir until dissolved, then cool the solution to 5°C.
-
Addition of Acyl Chloride: Under a nitrogen atmosphere, add 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g) dropwise to the cold reduction mixture. The reaction is exothermic, and the temperature should be maintained between 5 and 15°C. The addition typically takes about 3 hours.
-
Reaction Completion: After the addition is complete, continue stirring at this temperature for 1 hour.
-
Workup and Isolation: Add 100 g of dichloromethane and stir for 10 minutes. Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with an additional 50 g of dichloromethane. Combine the filtrates and separate the organic layer.
-
Purification: Recover the dichloromethane by distillation to obtain the product, 2,3,4,5-tetrafluorobenzyl alcohol, as a white solid (44.5 g).[4][5]
Step 3: Synthesis of this compound
The final step is the conversion of the primary benzyl alcohol to the target benzyl chloride. Thionyl chloride is a common and effective reagent for this transformation, proceeding via an SN2 mechanism, especially in the presence of a base like pyridine.[6][7]
Data Presentation: Chlorination of Benzyl Alcohol
| Chlorinating Agent | Base/Solvent | Mechanism | Key Features |
| Thionyl Chloride (SOCl₂) | Pyridine | SN2 | Inversion of configuration, gaseous byproducts (SO₂ + HCl) drive the reaction to completion.[6][7] |
| Thionyl Chloride (SOCl₂) | Aprotic Solvent (e.g., Ether) | SNi | Retention of configuration, "internal return" mechanism.[8] |
| TCT / DMSO | DMSO (as catalyst and solvent) | SN2 | Highly chemoselective for benzyl alcohols, neutral conditions, rapid reaction.[9] |
Experimental Protocol: Using Thionyl Chloride and Pyridine
This method is a standard procedure for converting primary and secondary alcohols to alkyl chlorides with inversion of stereochemistry, although for an achiral substrate like 2,3,4,5-tetrafluorobenzyl alcohol, the primary advantage is the clean and high-yielding conversion.[7]
-
Apparatus Setup: A round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere.
-
Reagent Charging: Dissolve 2,3,4,5-tetrafluorobenzyl alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Add pyridine (approximately 1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (approximately 1.1 equivalents) dropwise to the cooled solution via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux to ensure completion, monitoring by TLC.
-
Workup: Cool the reaction mixture and slowly pour it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with the same organic solvent used for the reaction (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Caption: SN2 mechanism for the chlorination of 2,3,4,5-tetrafluorobenzyl alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 5. 2,3,4,5-Tetrafluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. reactionweb.io [reactionweb.io]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
2,3,4,5-Tetrafluorobenzyl chloride mechanism of action as an acylating agent
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride as an Acylating Agent
A Note on Terminology: This guide focuses on 2,3,4,5-Tetrafluorobenzoyl Chloride , a potent acylating agent. The user's original query mentioned "2,3,4,5-Tetrafluorobenzyl chloride," which is an alkylating agent. Based on the context of "acylating agent," this document addresses the benzoyl chloride derivative, which is consistent with the scientific literature for acylation reactions.
Introduction
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the strategic selection of reagents is paramount.[1] 2,3,4,5-Tetrafluorobenzoyl chloride has emerged as a highly effective acylating agent, offering distinct advantages over traditional reagents.[1][2] Its primary function is to introduce the tetrafluorobenzoyl moiety into a molecule, a process that can significantly enhance the parent compound's physicochemical properties.[2][3] The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][3][4]
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative data for 2,3,4,5-tetrafluorobenzoyl chloride in acylation reactions.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The high reactivity of 2,3,4,5-tetrafluorobenzoyl chloride stems from the potent electron-withdrawing effects of the four fluorine atoms on the aromatic ring.[1][3] This inductive effect dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1][5] The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
In many applications, particularly with less reactive nucleophiles like alcohols, a base catalyst such as pyridine or 4-Dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[3] The catalyst functions in two primary ways:
-
Nucleophilic Catalysis: The catalyst (e.g., DMAP) attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the original acyl chloride.
-
Acid Scavenging: The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4] In the case of amine acylation, this prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
dot
Caption: General mechanism of base-catalyzed nucleophilic acyl substitution.
Data Presentation
Comparative Analysis of Acylating Agents
The choice of an acylating agent is a balance of reactivity, selectivity, cost, and handling considerations.[1] 2,3,4,5-Tetrafluorobenzoyl chloride is noted for its very high reactivity, which can lead to faster reactions and higher yields under milder conditions compared to its non-fluorinated analog.[1]
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Very High | Enhanced reactivity; imparts unique properties (metabolic stability, lipophilicity); high yields.[1] | Higher cost; potential for side reactions if not controlled.[1] |
| Benzoyl Chloride | High | Readily available; lower cost; well-established reactivity.[1] | Less reactive than its fluorinated analog; may require harsher conditions.[1] |
| Acetyl Chloride | Very High | Highly reactive for acetylation; low cost.[1] | Volatile; highly corrosive; can be too reactive, leading to poor selectivity.[1] |
| Acetic Anhydride | High | Less volatile and corrosive than acetyl chloride; good for acetylation.[1] |
Quantitative Data for Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The reagent itself is typically synthesized from 2,3,4,5-tetrafluorobenzoic acid using a chlorinating agent.[6] Triphosgene, a safer solid substitute for phosgene, is an effective reagent for this transformation, often catalyzed by N,N-dimethylformamide (DMF).[7][8]
| Parameter | Value | Reference |
| Chlorinating Agent | Triphosgene (BTC) | [7] |
| Molar Ratio (BTC:Acid) | 0.37 : 1.00 | [7][8] |
| Catalyst | DMF (5 mol % of acid) | [7][8] |
| Solvent | 1,2-dichloroethane | [7][8] |
| Reaction Temperature | 353 K (80 °C) | [7][8] |
| Reaction Time | 4 hours | [7][8] |
| Yield | 95.1 mol % | [7] |
Experimental Protocols
Strict anhydrous conditions are critical for all reactions involving 2,3,4,5-tetrafluorobenzoyl chloride to prevent hydrolysis to the corresponding carboxylic acid, which is the most common side product.[4][9] The use of an inert atmosphere (Nitrogen or Argon) is highly recommended.[3][4]
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride via Triphosgene
This protocol details the conversion of the carboxylic acid to the acyl chloride.[7]
-
Setup: Equip a 4-necked round-bottom flask with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.
-
Initial Charge: Charge the flask with triphosgene (0.37 molar equivalents) and 1,2-dichloroethane.
-
Heating: Heat the mixture to 353 K.
-
Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (1 molar equivalent) and DMF (5 mol % of the acid) in 1,2-dichloroethane. Add this solution dropwise to the heated triphosgene mixture over 1 hour.
-
Reaction: Stir the reaction mixture for an additional 4 hours at 353 K.
-
Workup: Cool the reaction mixture to 273 K and filter to remove any unreacted triphosgene. The product in solution is often used directly in the next step or can be purified.[6][7]
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// Nodes Start [label="Start: Assemble Dry Glassware\nunder N₂ Atmosphere"]; Charge [label="Charge Flask with Triphosgene\nand 1,2-dichloroethane"]; Heat [label="Heat Mixture to 353 K"]; Prepare [label="Prepare Solution of Acid and DMF\nin 1,2-dichloroethane"]; Add [label="Add Acid Solution Dropwise\n(over 1 hour at 353 K)"]; Stir [label="Stir for 4 hours at 353 K"]; Cool [label="Cool Mixture to 273 K"]; Filter [label="Filter to Remove Solids"]; End [label="Product: 2,3,4,5-Tetrafluorobenzoyl\nChloride in Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Charge; Charge -> Heat; Heat -> Add; Prepare -> Add; Add -> Stir; Stir -> Cool; Cool -> Filter; Filter -> End; }
References
In-Depth Technical Guide on the Safe Handling of 2,3,4,5-Tetrafluorobenzyl Chloride
Disclaimer: A specific Safety Data Sheet (SDS) for the isomer 2,3,4,5-Tetrafluorobenzyl chloride was not publicly available at the time of this writing. The following guide is a synthesis of information based on the general hazards of the fluorobenzyl chloride chemical class and the parent compound, benzyl chloride. This document is intended for informational purposes for research and drug development professionals and is not a substitute for a manufacturer-supplied SDS. Always consult the specific SDS provided by the supplier before handling this chemical.
Introduction
This compound is a fluorinated aromatic compound that combines the reactive properties of benzyl chloride with the unique electronic characteristics imparted by fluorine atoms. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, used to introduce fluorinated moieties that can enhance biological activity, stability, and lipophilicity.[1][2] However, the inherent reactivity of the benzylic chloride group presents significant handling hazards. This guide outlines the critical safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
As a member of the benzyl chloride family, this compound should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and its activity as an alkylating agent. The parent compound, benzyl chloride, is classified as a probable human carcinogen (Group B2) by the U.S. EPA.[3] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[3]
Table 1: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion / Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |
| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer / Suspected of causing cancer |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from related compounds and must be confirmed with a supplier-specific SDS.
Physical and Chemical Properties
Table 2: Representative Physical Properties
| Property | Estimated Value / Characteristic | Source / Comment |
|---|---|---|
| Appearance | Colorless to light yellow liquid | General class characteristic[4] |
| Odor | Pungent, irritating | General class characteristic[2][3] |
| Reactivity | Moisture sensitive; reacts with water. | Inferred from related benzoyl chloride[5] |
| Solubility | Insoluble or practically insoluble in water; soluble in organic solvents like ethanol and acetone. | General class characteristic[4] |
Handling and Storage
Safe handling requires stringent adherence to protocols designed to prevent any contact or inhalation.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[6]
Proper PPE is mandatory to prevent skin and eye contact.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult glove manufacturer compatibility charts. | Prevents severe skin burns and absorption. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that cause severe eye damage.[6] |
| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron. | Protects skin from accidental contact. |
| Respiratory Protection | Not typically required if work is confined to a fume hood. For non-routine or emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents irritation and toxic effects from inhalation. |
-
Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[6]
-
Keep containers tightly sealed to prevent exposure to moisture, with which it may react.[5]
-
Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[7]
-
The storage area should be secured and accessible only to authorized personnel.
Experimental and Emergency Protocols
The following diagram outlines the standard workflow for safely handling the chemical from receipt to disposal.
Caption: Standard workflow for handling this compound.
Immediate and correct response to an exposure or spill is critical.
References
Navigating the Landscape of High-Purity 2,3,4,5-Tetrafluorobenzoyl Chloride: A Technical Guide for Researchers
A Note on Chemical Identity: Initial searches for commercial suppliers of high-purity 2,3,4,5-Tetrafluorobenzyl chloride did not yield significant results, suggesting limited commercial availability of this specific compound. However, a closely related and widely available compound, 2,3,4,5-Tetrafluorobenzoyl chloride , is a key building block in fluorinated organic synthesis and of significant interest to researchers and drug development professionals. This guide will provide an in-depth technical overview of 2,3,4,5-Tetrafluorobenzoyl chloride, including its commercial suppliers, purity specifications, synthesis, and quality control methodologies.
Commercial Availability and Purity Specifications
High-purity 2,3,4,5-Tetrafluorobenzoyl chloride is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 97%, with detailed specifications often provided in the Certificate of Analysis (CoA). Key suppliers and their typical purity specifications are summarized below.
| Supplier | Purity Specification | Analytical Method | CAS Number |
| Sigma-Aldrich | ≥98% | GC | 94695-48-4 |
| Tokyo Chemical Industry (TCI) | >97.0% | GC | 94695-48-4 |
| Chem-Impex | ≥97% | GC | 94695-48-4[1] |
| Simson Pharma Limited | Accompanied by CoA | Not specified | 94695-48-4 |
| Home Sunshine Pharma | Not specified | Not specified | 94695-48-4[2] |
| Huili Chemical Co., Ltd. | 98% | Not specified | 94695-48-4[3] |
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The primary synthetic route to 2,3,4,5-Tetrafluorobenzoyl chloride involves the chlorination of 2,3,4,5-Tetrafluorobenzoic acid.[4] Several chlorinating agents can be employed, with the choice often depending on the desired scale, purity requirements, and safety considerations.
A common and effective method utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[4][5] The reaction is typically carried out in the presence of a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF).[6] An alternative approach employs oxalyl chloride, which can be advantageous for milder reaction conditions.[5] Triphosgene, a solid and safer alternative to phosgene gas, is also used for this transformation.[7]
The general workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride is depicted in the following diagram.
Caption: A typical workflow for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride.
Experimental Protocol: Quality Control via Gas Chromatography (GC)
To ensure the high purity of 2,3,4,5-Tetrafluorobenzoyl chloride, a rigorous quality control process is essential. Gas chromatography (GC) is a standard analytical technique for assessing the purity and identifying potential impurities. A general experimental protocol for the GC analysis is provided below. This protocol serves as a guideline and may require optimization based on the specific instrumentation and analytical standards available.
Objective: To determine the purity of a 2,3,4,5-Tetrafluorobenzoyl chloride sample by gas chromatography.
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride sample
-
High-purity solvent for dilution (e.g., anhydrous hexane or dichloromethane)
-
Volumetric flasks and micropipettes
-
GC vials with septa
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2,3,4,5-Tetrafluorobenzoyl chloride sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen high-purity solvent and dilute to the mark.
-
Perform a further serial dilution if necessary to bring the concentration within the linear range of the detector.
-
Transfer an aliquot of the final solution into a GC vial and seal it.
-
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Analysis:
-
Inject the prepared sample onto the GC system.
-
Acquire the chromatogram.
-
Identify the peak corresponding to 2,3,4,5-Tetrafluorobenzoyl chloride based on its retention time (which can be confirmed by running a known standard if available).
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Interpretation: The purity is typically reported as the area percent of the main product peak. Any other peaks in the chromatogram represent impurities. For identification of unknown impurities, a GC-MS system would be required.
The following diagram illustrates the logical workflow for the quality control of 2,3,4,5-Tetrafluorobenzoyl chloride.
Caption: A streamlined workflow for the quality control of 2,3,4,5-Tetrafluorobenzoyl chloride.
Applications in Research and Drug Development
2,3,4,5-Tetrafluorobenzoyl chloride is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the tetrafluorinated phenyl ring can impart unique properties to the target molecules, such as:
-
Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a compound, which can improve its ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making molecules containing this moiety more resistant to metabolic degradation.
-
Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.
These properties make 2,3,4,5-Tetrafluorobenzoyl chloride a key building block for the synthesis of novel drug candidates and other bioactive compounds. For example, it has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4,5-Tetrafluorobenzoyl Chloride CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2,3,4,5-tetrafluoro Benzoyl Chloride[cas:94695-48-4] at Best Price in Shanghai, Shanghai | Huili Chemical Co., Ltd. [tradeindia.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]
2,3,4,5-Tetrafluorobenzyl chloride molecular weight and formula
An In-depth Technical Guide on 2,3,4,5-Tetrafluorobenzoyl Chloride
This guide provides essential information on 2,3,4,5-Tetrafluorobenzoyl chloride, a significant reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development.
Core Chemical Data
2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow liquid noted for its pungent odor. It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorinated structure imparts unique properties, such as enhanced lipophilicity and metabolic stability, to the target molecules.
The key quantitative data for 2,3,4,5-Tetrafluorobenzoyl chloride is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇HClF₄O |
| Molecular Weight | 212.53 g/mol [1][2][3] |
| CAS Number | 94695-48-4[1][2][3] |
| Density | 1.58 g/mL at 25 °C[2] |
| Boiling Point | 65 - 66 °C at 10 mmHg[1][2] |
| Refractive Index | n20/D 1.4787 |
Experimental Protocols
While specific experimental protocols can vary, a general method for the application of 2,3,4,5-Tetrafluorobenzoyl chloride involves its use as an acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. These reactions are fundamental in the synthesis of complex organic molecules. Due to its high reactivity and moisture sensitivity, it is imperative that proper safety and handling procedures are strictly followed in a controlled laboratory environment.
Logical Relationships
The molecular structure of 2,3,4,5-Tetrafluorobenzoyl chloride is composed of a tetrafluorinated benzene ring attached to a benzoyl chloride group. The following diagram illustrates the logical relationship between the constituent parts of the molecule.
Caption: Logical breakdown of 2,3,4,5-Tetrafluorobenzoyl chloride.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Primary Amines with 2,3,4,5-Tetrafluorobenzoyl Chloride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the derivatization of primary amines using 2,3,4,5-tetrafluorobenzoyl chloride, a reagent designed to enhance the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and information herein are intended to facilitate robust and sensitive quantification of primary amines in various matrices.
Introduction
The quantitative analysis of primary amines is essential in pharmaceutical development, clinical diagnostics, and forensic science. However, the inherent polarity and low volatility of many primary amines can lead to poor chromatographic peak shape and low sensitivity in GC-MS analysis.[1][2] Chemical derivatization is a crucial technique to overcome these challenges by converting the analytes into less polar, more volatile, and more readily detectable derivatives.[1]
2,3,4,5-Tetrafluorobenzoyl chloride is an acylating agent that reacts with primary amines to form stable amide derivatives. The introduction of the tetrafluorobenzoyl group offers several key advantages for GC-MS analysis:
-
Improved Chromatographic Properties: Derivatization increases the volatility and thermal stability of polar analytes, making them more suitable for GC analysis.[3]
-
Enhanced Sensitivity: The four fluorine atoms in the derivatizing agent make the resulting derivatives highly responsive to electron capture negative ion chemical ionization (NICI-MS), a soft ionization technique that can significantly enhance sensitivity.[4]
-
Structural Confirmation: The derivatization adds a significant mass to the analyte, and the resulting fragment ions in the mass spectrum can provide structural confirmation.[3]
Principle of the Reaction
The derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 2,3,4,5-tetrafluorobenzoyl chloride. This reaction results in the formation of a stable N-(2,3,4,5-tetrafluorobenzoyl) amide and hydrochloric acid (HCl) as a byproduct. The reaction is typically performed in an alkaline medium to neutralize the HCl and drive the reaction to completion.[4]
Reaction Scheme:
R-NH₂ (Primary Amine) + C₇H₁F₄ClO (2,3,4,5-Tetrafluorobenzoyl chloride) → R-NH-CO-C₆HF₄ (N-(2,3,4,5-tetrafluorobenzoyl) amide) + HCl
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride.
3.1. Materials and Reagents
-
2,3,4,5-Tetrafluorobenzoyl chloride solution (e.g., 1 mg/mL in a dry, aprotic solvent like acetonitrile or hexane)
-
Primary amine standard or sample extract
-
Alkaline buffer (e.g., 1 M sodium carbonate buffer, pH 10-11)
-
Organic extraction solvent (e.g., n-hexane, ethyl acetate, toluene)
-
Anhydrous sodium sulfate
-
Internal standard (preferably a stable isotope-labeled analog of the analyte)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system equipped with an appropriate column (e.g., 5% phenyl-methylpolysiloxane) and detector (EI or NICI source)
3.2. Protocol 1: One-Step Aqueous Derivatization and Extraction
This protocol is suitable for the derivatization of primary amines in aqueous samples, such as plasma or urine.
-
Sample Preparation: In a centrifuge tube, add 250 µL of the aqueous sample.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
pH Adjustment: Add 250 µL of 1 M sodium carbonate buffer to the sample to make it alkaline.
-
Derivatization and Extraction: Add 1 mL of n-hexane containing 2,3,4,5-tetrafluorobenzoyl chloride.
-
Reaction: Vortex the mixture vigorously for 15-20 minutes at room temperature to facilitate simultaneous derivatization and extraction.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 50-100 µL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
3.3. Protocol 2: Derivatization in an Organic Solvent
This protocol is suitable for primary amine samples that have been extracted into an organic solvent.
-
Sample Preparation: Ensure the sample extract in a non-protic solvent is dry. If necessary, evaporate the initial solvent and redissolve the residue in a dry, non-protic solvent like acetonitrile or dichloromethane.
-
Addition of Base: To 100 µL of the amine solution in a micro-reaction vial, add 20 µL of a base catalyst such as triethylamine or pyridine.
-
Addition of Derivatizing Reagent: Add 50 µL of the 2,3,4,5-tetrafluorobenzoyl chloride solution.
-
Reaction: Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes in a heating block.
-
Work-up: Cool the reaction mixture to room temperature.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS conditions. Optimization will be required for specific analytes and instrumentation.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C (for EI) or as optimized for NICI.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) with methane or ammonia as the reagent gas.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Data Presentation
Specific quantitative data for the derivatization of primary amines with 2,3,4,5-tetrafluorobenzoyl chloride is not widely available in the peer-reviewed literature. However, the performance of a closely related reagent, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, provides a strong indication of the high sensitivity that can be achieved, particularly with GC-NICI-MS. The data presented below is for the analysis of amphetamine and methylphenidate using this analogous reagent and should be considered as a guideline for the expected performance.
Table 1: Representative Quantitative Performance for Primary Amine Derivatives using a Structurally Related Reagent
| Analyte | Matrix | Derivatizing Agent | Detection Mode | Linearity (r²) | Limit of Quantification (LOQ) |
| Amphetamine | Human Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | > 0.99 | 49 pg/mL |
| Methylphenidate | Human Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | > 0.99 | 0.006 pg/mL |
Note: This data is provided as an example of expected performance and should be experimentally validated for each specific analyte and method using 2,3,4,5-tetrafluorobenzoyl chloride.
Visualizations
Experimental Workflow Diagram
Caption: One-step derivatization and extraction workflow.
Reaction Principle Diagram
Caption: Principle of the derivatization reaction.
References
Application Notes: Derivatization of Alcohols with 2,3,4,5-Tetrafluorobenzyl Chloride for Enhanced Analytical Detection
Introduction
For researchers, scientists, and professionals in drug development, the precise quantification of alcohol-containing analytes is crucial. Direct analysis of these compounds, particularly at trace levels, can be challenging due to their polarity, which often leads to poor chromatographic peak shape and low sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations.
This document details a protocol for the derivatization of alcohols using 2,3,4,5-Tetrafluorobenzyl chloride. This process converts alcohols into their corresponding tetrafluorobenzyl (TFB) ethers. The introduction of the polyfluorinated benzyl group offers several analytical advantages:
-
Enhanced Sensitivity: The four highly electronegative fluorine atoms on the benzyl ring make the derivative an excellent electrophore. This significantly enhances its response in highly sensitive detection techniques like gas chromatography with electron capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-NICI-MS).
-
Improved Chromatography: The derivatization process increases the volatility and reduces the polarity of the alcohol, leading to improved peak shape, better resolution, and shorter retention times in gas chromatography.
-
Structural Confirmation: The derivatized molecule exhibits a characteristic mass spectrum, aiding in its identification and structural confirmation.
The reaction proceeds via a Williamson ether synthesis, a reliable and versatile method for forming ethers.[1][2] In this reaction, the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then reacts with this compound in a nucleophilic substitution (SN2) reaction to yield the stable TFB-ether derivative.[3][4]
Reaction Principle and Workflow
The derivatization follows a two-step mechanism characteristic of the Williamson ether synthesis.
-
Deprotonation: The alcohol (R-OH) is treated with a strong base, such as sodium hydride (NaH), which removes the acidic proton from the hydroxyl group to form a sodium alkoxide (R-O⁻Na⁺).
-
Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks the electrophilic benzylic carbon of this compound. This displaces the chloride ion (a good leaving group) and forms the desired 2,3,4,5-Tetrafluorobenzyl ether (R-O-CH₂-C₆HF₄).
The general laboratory procedure involves dissolving the alcohol in a suitable aprotic solvent, adding a base to facilitate deprotonation, followed by the addition of the derivatizing agent. After the reaction is complete, a simple work-up procedure is performed to isolate the derivatized product for analysis.
Experimental Protocol
This protocol provides a general method for the derivatization of a standard alcohol solution. It should be optimized for specific analytes and matrices, particularly concerning reaction time, temperature, and reagent concentrations.
Materials and Reagents:
-
Alcohol standard or sample
-
This compound (derivatizing agent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)[1]
-
Hexane (extraction solvent)
-
Deionized water (for quenching)
-
Anhydrous sodium sulfate (Na₂SO₄) (drying agent)
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the alcohol solution (or a dried extract of the sample) into a clean, dry glass reaction vial.
-
If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Add 500 µL of anhydrous THF to the vial and briefly vortex to dissolve the residue.
-
-
Deprotonation:
-
Caution: Sodium hydride reacts violently with water and is flammable. Handle in a fume hood and ensure all glassware is scrupulously dry.
-
Add approximately 5 mg of a 60% NaH dispersion to the vial. This provides a molar excess of the base.
-
Cap the vial and allow the mixture to stir at room temperature for 15-20 minutes. Hydrogen gas will be evolved.
-
-
Derivatization Reaction:
-
Add 20 µL of this compound to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction at 60°C for 1 hour. For more reactive primary alcohols, room temperature may be sufficient.[5]
-
-
Work-up and Extraction:
-
Cool the reaction vial to room temperature.
-
Carefully add 500 µL of deionized water to quench any unreacted NaH.
-
Add 1 mL of hexane to the vial, cap, and vortex vigorously for 2 minutes to extract the TFB-ether derivative.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
Analysis:
-
The hexane solution can be injected directly into the GC system.
-
Alternatively, the solvent can be evaporated and the residue reconstituted in a suitable volume for analysis.
-
Quantitative Data and Performance
While specific performance data for this compound is not widely published, the following table summarizes typical reaction conditions and expected outcomes for the benzylation of alcohols based on the Williamson ether synthesis.[5] Yields are generally high, but optimization for each specific alcohol is recommended.
| Parameter | Condition | Expected Outcome/Note |
| Alcohol Type | Primary, Secondary | High yields are expected. Tertiary alcohols may undergo elimination as a side reaction.[3] |
| Base | Sodium Hydride (NaH) | Strong base, suitable for most alcohols. Requires anhydrous conditions.[3][6] |
| Potassium Hydroxide (KOH) | Milder, can be effective, especially under solvent-free conditions.[5] | |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents are ideal for reactions with NaH.[1][3] |
| Temperature | Room Temperature - 60°C | Reaction rate increases with temperature. Start with milder conditions to avoid side products. |
| Reaction Time | 1 - 5 hours | Dependent on the reactivity of the alcohol and reaction temperature. Monitor by TLC or GC.[5] |
| Expected Yield | >90% | High yields are typical for Williamson ether synthesis with reactive halides like benzyl chloride.[4][5] |
Conclusion
Derivatization of alcohols with this compound via the Williamson ether synthesis is a robust method to enhance their detectability for chromatographic analysis. The resulting tetrafluorobenzyl ethers are stable and exhibit excellent properties for sensitive detection by GC-ECD and GC-NICI-MS. The protocol provided here serves as a comprehensive starting point for method development. Researchers are encouraged to optimize the reaction conditions to achieve the best performance for their specific analytes and instrumentation.
References
The Strategic Application of 2,3,4,5-Tetrafluorobenzyl Chloride in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular structures is a well-established strategy for enhancing the biological efficacy of agrochemicals. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target sites. While direct applications of 2,3,4,5-tetrafluorobenzyl chloride in publicly documented agrochemical synthesis are limited, its structural motif is of significant interest. This document provides detailed application notes and protocols for the closely related and widely used building block, 2,3,4,5-tetrafluorobenzoyl chloride , in the synthesis of a novel fungicide. Furthermore, a theoretical protocol for the application of This compound as an alkylating agent in agrochemical synthesis is presented to guide future research.
Case Study: Synthesis of a Novel Pyrazole Amide Fungicide using 2,3,4,5-Tetrafluorobenzoyl Chloride
A prominent application of polyfluorinated benzoyl chlorides is in the synthesis of pyrazole amide fungicides. These compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain. The incorporation of the 2,3,4,5-tetrafluorobenzoyl moiety can enhance the fungicidal activity.
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
| Parameter | Value |
| Reactants | 2,3,4,5-Tetrafluorobenzoic acid, Triphosgene |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80 °C (353 K) |
| Reaction Time | 4 hours |
| Molar Ratio (Acid:Triphosgene) | 1 : 0.37 |
| Yield | > 95% |
Table 2: Reagents for the Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2,3,4,5-tetrafluorobenzamide
| Reagent | Molar Equivalent |
| 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine | 1.0 |
| 2,3,4,5-Tetrafluorobenzoyl chloride | 1.1 |
| Pyridine | 1.2 |
| Dichloromethane | - |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Slowly add a solution of triphosgene (0.37 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3,4,5-tetrafluorobenzoyl chloride. This can be used in the next step without further purification or be purified by vacuum distillation.
Protocol 2: Synthesis of a Novel Pyrazole Amide Fungicide
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazole amide fungicide.
Visualizations
Caption: Synthetic workflow for a novel pyrazole amide fungicide.
Application of 2,3,4,5-Tetrafluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis: A Review of Related Analogs and Synthetic Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with potential applications as a building block in the synthesis of pharmaceutical intermediates. The introduction of the 2,3,4,5-tetrafluorobenzyl moiety into a drug candidate can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. However, a comprehensive review of available scientific literature and patent databases reveals a notable scarcity of specific examples and detailed experimental protocols for the direct application of this compound in pharmaceutical synthesis.
In contrast, its close structural analog, 2,3,4,5-tetrafluorobenzoyl chloride , is a well-documented and widely utilized reagent in the pharmaceutical and agrochemical industries.[1][2][3] This document, therefore, provides a detailed overview of the applications and synthetic protocols for 2,3,4,5-tetrafluorobenzoyl chloride as a surrogate to infer the potential utility of this compound. Additionally, general principles of benzylation reactions in medicinal chemistry and a potential synthetic route to the corresponding 2,3,4,5-tetrafluorobenzyl alcohol are discussed.
Application of the Analog: 2,3,4,5-Tetrafluorobenzoyl Chloride
2,3,4,5-Tetrafluorobenzoyl chloride serves as a powerful acylating agent to introduce the 2,3,4,5-tetrafluorobenzoyl group into molecules.[4] This moiety is incorporated into various molecular scaffolds to enhance their therapeutic potential. The fluorine atoms impart unique electronic properties and can improve metabolic stability.[1]
Key Reactions and Applications:
-
Amide Formation: Reacts with primary and secondary amines to form stable amide bonds. This is a common strategy in the synthesis of a wide range of biologically active compounds.
-
Ester Formation: Reacts with alcohols and phenols to produce esters.
-
Thioester Formation: Reacts with thiols to yield thioesters.[4]
These reactions are fundamental in the synthesis of various pharmaceutical intermediates. For instance, 2,3,4,5-tetrafluorobenzoyl chloride has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.[1][5] It is also a key intermediate in the synthesis of third-generation fluoroquinolone antibacterials.[1][6]
Experimental Protocols for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride is typically achieved by the chlorination of 2,3,4,5-tetrafluorobenzoic acid using various chlorinating agents.
Protocol 1: Synthesis using Thionyl Chloride
This method is a common and effective approach for producing acyl chlorides.
Reaction:
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To 2,3,4,5-tetrafluorobenzoic acid (50 g, 0.258 mol), add 150 mL of thionyl chloride.
-
Add 3 drops of DMF.
-
Heat the mixture to 70°C and reflux until the solution becomes clear and gas evolution ceases.[7]
-
Remove excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the product by vacuum distillation to obtain 2,3,4,5-tetrafluorobenzoyl chloride.[7]
Protocol 2: Synthesis using Triphosgene
Triphosgene is a safer alternative to phosgene gas for this transformation.
Reaction:
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a four-necked round-bottom flask, charge triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
Heat the mixture to 80°C (353 K).[8]
-
Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and DMF (0.18 g, 5 mol% of acid) in 1,2-dichloroethane (50 mL).[8]
-
Add the acid solution dropwise to the heated triphosgene mixture over 1 hour.[8]
-
Stir the reaction mixture for an additional 4 hours at the same temperature.[8]
-
Cool the mixture to 0°C (273 K) and filter to remove any unreacted triphosgene.[9] The filtrate contains the product.
Quantitative Data for 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thionyl Chloride | Excess | DMF | Neat | 70 | - | 99[7] |
| Triphosgene | 0.37:1 | DMF | 1,2-Dichloroethane | 80 | 4 | 95[8] |
General Principles of Benzylation in Pharmaceutical Synthesis
While specific examples for this compound are lacking, the introduction of a benzyl group (benzylation) is a common synthetic strategy in medicinal chemistry. Benzyl groups are often used as protecting groups for alcohols, phenols, and amines due to their stability under various reaction conditions and their ease of removal by hydrogenolysis.
Furthermore, the incorporation of a substituted benzyl moiety, such as a tetrafluorobenzyl group, can be a key element of the pharmacophore, directly contributing to the biological activity of the molecule. The high electronegativity of the fluorine atoms in the 2,3,4,5-tetrafluorobenzyl group can influence the electronic environment of the molecule and lead to favorable interactions with the target protein.
The general reaction for benzylation involves the nucleophilic substitution of the chlorine atom in a benzyl chloride by a nucleophile (e.g., an alcohol, amine, or thiol).
General Workflow for Benzylation:
Potential Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol
A plausible route to this compound would be via the corresponding alcohol. A patented method describes the synthesis of 2,3,4,5-tetrafluorobenzyl alcohol by the reduction of 2,3,4,5-tetrafluorobenzoyl chloride.
Protocol 3: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol
Reaction:
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Sodium borohydride (NaBH₄)
-
Ethylene glycol dimethyl ether
-
Water
Procedure:
-
Add sodium borohydride (4.16 g, 0.11 mol) and ethylene glycol dimethyl ether (10 g) to a four-necked flask and heat to 78-80°C for 3 hours under a nitrogen atmosphere.[7]
-
Cool the mixture to 20-30°C and add 300 g of water.[7]
-
Cool to 5°C and slowly add 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g). Control the temperature between 5-15°C.[7]
-
After the addition, maintain the temperature for 1 hour.
-
Extract the product with a suitable organic solvent, and purify to obtain 2,3,4,5-tetrafluorobenzyl alcohol.
The resulting alcohol could then potentially be converted to this compound using standard chlorinating agents like thionyl chloride or oxalyl chloride.
Synthetic Pathway from Benzoic Acid to Benzyl Alcohol:
Conclusion
While direct applications of this compound in pharmaceutical intermediate synthesis are not well-documented in publicly available literature, the extensive use of its acyl analog, 2,3,4,5-tetrafluorobenzoyl chloride, suggests a potential role for the benzyl chloride as a valuable building block. The protocols for the synthesis of the benzoyl chloride and its subsequent reduction to the benzyl alcohol provide a viable route to this reagent. Researchers interested in utilizing this compound would likely employ it in N- or O-alkylation reactions, and the general principles of benzylation would apply. Further research is needed to explore and document the specific synthetic utility and advantages of incorporating the 2,3,4,5-tetrafluorobenzyl moiety into novel pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 [chemicalbook.com]
- 6. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
2,3,4,5-Tetrafluorobenzyl chloride as a reagent for introducing fluorine into molecules.
Introduction
2,3,4,5-Tetrafluorobenzoyl chloride is a highly versatile and reactive reagent crucial in medicinal chemistry, drug development, and materials science.[1][2] Its primary function is to introduce the 2,3,4,5-tetrafluorobenzoyl group into molecules, a process that can significantly enhance their biological and physical properties.[1][3] The presence of the polyfluorinated ring often leads to increased metabolic stability, improved lipophilicity, and better bioavailability of drug candidates.[2][4] This document provides detailed application notes and experimental protocols for the use of 2,3,4,5-tetrafluorobenzoyl chloride in chemical synthesis.
Core Applications in Research and Development
The utility of 2,3,4,5-tetrafluorobenzoyl chloride spans several key areas:
-
Pharmaceutical Synthesis: It serves as a fundamental building block for creating advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The tetrafluorobenzoyl moiety is a key component in various developmental drugs.[1][3]
-
Agrochemical Development: In the agrochemical industry, this reagent is employed in the synthesis of novel herbicides and pesticides with enhanced potency and more favorable environmental profiles.[3]
-
Derivatizing Agent for Analysis: 2,3,4,5-Tetrafluorobenzoyl chloride is used as a derivatizing agent to improve the analytical detection of various compounds, particularly in gas chromatography (GC).
-
Material Science: It is also utilized in the synthesis of specialty polymers and liquid crystals, where the fluorine content enhances thermal and chemical resistance.[1][5]
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The most common method for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride is the chlorination of 2,3,4,5-tetrafluorobenzoic acid. Several chlorinating agents can be employed, with the choice often depending on the scale of the reaction and the desired purity.
Comparative Data for Synthesis Methods
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 1.5 hours | ~96 |
| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High (often used without purification) |
| Triphosgene (BTC) | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 hours | ~95 |
Experimental Protocols for Synthesis
Method 1: Synthesis using Thionyl Chloride
This method is highly effective for large-scale synthesis where a high yield is desired.
-
Materials:
-
2,3,4,5-tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, condenser, and heating mantle, charge 2.5 kg of 2,3,4,5-tetrafluorobenzoic acid.
-
Add 2.9 L of thionyl chloride and 14.5 mL of DMF.
-
Heat the mixture to 90-95°C and maintain this temperature for approximately 90 minutes.[6]
-
After the reaction is complete, remove the excess thionyl chloride by distillation, first at atmospheric pressure and then under vacuum.
-
Distill the crude product under reduced pressure (approx. 15 mm Hg), collecting the fraction that boils at 65-70°C.[6]
-
Method 2: Synthesis using Oxalyl Chloride
This protocol is suitable for reactions requiring milder conditions to prevent side reactions.
-
Materials:
-
2,3,4,5-tetrafluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
-
Procedure:
-
Dissolve 30.0 g (155 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 75 mL of dichloromethane.[7]
-
Add 14.8 mL (1.1 equivalents) of oxalyl chloride to the solution.[6]
-
Add three drops of dry N,N-dimethylformamide. A vigorous reaction should be observed.[7]
-
Stir the mixture at room temperature overnight.[6]
-
Concentrate the reaction mixture to an oil.
-
Add toluene to the oil and re-concentrate to afford 2,3,4,5-tetrafluorobenzoyl chloride. The product is often used in the next step without further purification.[6]
-
Method 3: Synthesis using Triphosgene (BTC)
Triphosgene is a safer alternative to gaseous phosgene and provides excellent yields under mild conditions.[8]
-
Materials:
-
2,3,4,5-tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
1,2-Dichloroethane
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge 5.5 g (18.5 mmol) of BTC and 30 mL of 1,2-dichloroethane.[6][8]
-
Slowly heat the mixture to 80°C (353 K).[6]
-
In a separate flask, prepare a solution of 9.7 g (50 mmol) of 2,3,4,5-tetrafluorobenzoic acid and 0.18 g (5 mol % of acid) of DMF in 50 mL of 1,2-dichloroethane.[8]
-
Add the solution of the acid dropwise to the heated BTC mixture over 1 hour at 80°C.[8]
-
Continue to stir the mixture for an additional 4 hours at the same temperature.[8]
-
Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene.[6] The product is contained in the filtrate and can be analyzed by GC.[8]
-
General Protocol for Acylation of Nucleophiles
2,3,4,5-Tetrafluorobenzoyl chloride is a potent acylating agent that readily reacts with various nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.[4]
General Experimental Workflow
Caption: General workflow for the acylation of nucleophiles.
Protocol for the Acylation of a Primary Amine
-
Materials:
-
Primary amine
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
-
Signaling Pathways and Logical Relationships
The introduction of the tetrafluorobenzoyl group can influence molecular interactions within biological systems. For instance, in drug design, this modification can alter the binding affinity of a ligand to its target protein.
Caption: Logical flow of drug candidate improvement.
Safety and Handling
2,3,4,5-Tetrafluorobenzoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water and should be stored under an inert atmosphere in a cool, dry place.
For more detailed safety information, please consult the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for GC-MS Analysis of 2,3,4,5-Tetrafluorobenzyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,3,4,5-tetrafluorobenzoyl chloride as a derivatizing agent for the analysis of various compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the principles of derivatization, detailed experimental protocols, and quantitative data to aid in method development and application.
Introduction
Derivatization is a chemical modification process used to convert analytes into more volatile, thermally stable, and chromatographically amenable derivatives, thereby enhancing their analysis by GC-MS.[1] 2,3,4,5-Tetrafluorobenzoyl chloride is a highly reactive acylating agent that introduces a tetrafluorobenzoyl group into molecules containing active hydrogens, such as primary and secondary amines, alcohols, phenols, and thiols.[2][3][4] This modification is particularly advantageous for improving the chromatographic behavior of polar compounds that might otherwise exhibit poor peak shape.[1]
The primary advantages of using 2,3,4,5-tetrafluorobenzoyl chloride include:
-
Enhanced Volatility and Thermal Stability: The resulting derivatives are more suitable for GC analysis.[1]
-
Improved Chromatographic Properties: The derivatization can increase the volatility and reduce peak tailing of polar analytes.[5]
-
Increased Sensitivity: The introduction of the tetrafluorobenzoyl group, an excellent electrophore, makes the derivatives highly responsive to sensitive detection techniques like Electron Capture Detection (ECD) and Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS).[1][2][3][5] This allows for the ultra-trace quantification of analytes.
-
Stable Derivatives: The amide or ester bonds formed are generally stable, leading to robust and reproducible analytical methods.[3]
Principle of Derivatization
2,3,4,5-Tetrafluorobenzoyl chloride reacts with nucleophilic functional groups through an acylation reaction. In this reaction, the hydrogen atom of a functional group (e.g., -NH2, -NHR, -OH) is replaced by the 2,3,4,5-tetrafluorobenzoyl group.[1] The reaction is typically performed in an alkaline medium to neutralize the hydrochloric acid byproduct.[1] The electron-withdrawing nature of the fluorine atoms on the benzoyl ring makes the carbonyl carbon highly electrophilic, facilitating a ready reaction with nucleophiles.[2]
Caption: Derivatization Reaction Pathway.
Quantitative Data Summary
The use of 2,3,4,5-tetrafluorobenzoyl chloride and its analogs for derivatization enables highly sensitive quantification of various analytes in complex matrices. The following table summarizes quantitative data from studies utilizing these derivatives for GC-MS analysis.
| Analyte | Matrix | Derivatizing Agent | Detection Method | LLOQ | Linearity (R²) | Reference |
| Methylphenidate | Human Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | 0.006 pg/mL | Not Specified | [6] |
| Amphetamine | Plasma | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | 49 pg/mL | Not Specified | [6] |
| Benzyl chloride | Food (Fat/Oil & Chicken) | Not Applicable (Direct Analysis) | SHS-GC-MS | 0.13 - 0.52 mg/kg | > 0.99 | [7] |
| Benzyl chloride | Pharmaceutical Products | Not Applicable (Direct Analysis) | SF-HS-GC/MS | 0.1 µg/g | > 0.9998 | [8] |
Note: The table includes data for a closely related derivatizing agent to demonstrate the potential for ultra-sensitive analysis and also includes data for underivatized benzyl chloride for context on GC-MS analysis of related compounds.
Experimental Protocols
The following are detailed methodologies for the derivatization and GC-MS analysis of compounds using 2,3,4,5-tetrafluorobenzoyl chloride.
4.1. Protocol for Derivatization of Amines in a Non-Biological Matrix
This protocol is suitable for the derivatization of primary and secondary amines.
Materials:
-
Amine standard solution or dried sample extract
-
Dry, non-protic solvent (e.g., acetonitrile, hexane, ethyl acetate)
-
2,3,4,5-Tetrafluorobenzoyl chloride solution
-
Triethylamine
-
Micro-reaction vials
-
Vortex mixer
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or the dried sample extract in a dry, non-protic solvent.
-
Reaction Setup: In a micro-reaction vial, add 100 µL of the amine solution.
-
Base Addition: Add 20 µL of triethylamine to the vial.
-
Derivatizing Agent Addition: Add 50 µL of the 2,3,4,5-Tetrafluorobenzoyl chloride solution.
-
Reaction: Vortex the mixture for 1 minute.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[2]
-
Work-up: Cool the reaction mixture to room temperature.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.[2]
4.2. Protocol for Simultaneous Extraction and Derivatization from Plasma
This protocol is adapted for the analysis of analytes in a biological matrix like plasma.
Materials:
-
Plasma sample (e.g., 250 µL)
-
Internal standard solution
-
Carbonate buffer
-
Extraction solvent (e.g., n-hexane)
-
2,3,4,5-Tetrafluorobenzoyl chloride reagent solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Anhydrous sodium sulfate
Procedure:
-
Sample and Standard: To a 250 µL aliquot of plasma in a centrifuge tube, add the internal standard solution.
-
pH Adjustment: Add carbonate buffer to make the sample alkaline.[1][5] This facilitates the extraction of basic analytes.
-
Extraction and Derivatization: Add the extraction solvent (e.g., n-hexane) and the 2,3,4,5-Tetrafluorobenzoyl chloride reagent solution.[1][5]
-
Reaction: Vortex the mixture vigorously for 15-20 minutes to facilitate simultaneous extraction and derivatization.[1][5]
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.[1]
-
Isolation of Organic Layer: Transfer the upper organic layer to a clean tube.[1]
-
Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (General Guidance)
The following are general GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific analytes and instrumentation.
-
GC Column: A non-polar or medium-polarity column is typically used, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[8]
-
Injection: Splitless or split injection can be used depending on the analyte concentration. For trace analysis, a splitless injection is preferred. The inlet temperature is typically set around 250°C.[8]
-
Oven Temperature Program: A temperature program should be optimized to achieve good separation of the analytes of interest. A typical program might start at a low temperature (e.g., 50-70°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes. For example: start at 50°C, ramp to 120°C at 15°C/min, then to 300°C at 30°C/min and hold for 5 minutes.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is commonly used for general analysis. For enhanced sensitivity with fluorinated derivatives, Negative Ion Chemical Ionization (NICI) is highly recommended.[1][2][5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for quantitative analysis to improve sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.[8][9]
-
Ion Source Temperature: Typically set around 230-250°C.[8]
-
Quadrupole Temperature: Typically set around 150°C.[8]
-
Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of derivatized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
- 9. multimedia.3m.com [multimedia.3m.com]
Application Notes: Synthesis of Fluorinated Benzamides from 2,3,4,5-Tetrafluorobenzyl Chloride
References
- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic Acid From Benzyl Chloride – Stan's Academy [stansacademy.com]
- 4. studypool.com [studypool.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Reactions with 2,3,4,5-Tetrafluorobenzyl Chloride and its Derivatives under Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reagent Clarification
This document provides detailed protocols and application notes concerning acylation reactions involving the 2,3,4,5-tetrafluorobenzyl moiety under anhydrous conditions. It is crucial to distinguish between two related but functionally different reagents:
-
2,3,4,5-Tetrafluorobenzyl chloride: An alkylating agent used to introduce the 2,3,4,5-tetrafluorobenzyl group.
-
2,3,4,5-Tetrafluorobenzoyl chloride: An acylating agent used to introduce the 2,3,4,5-tetrafluorobenzoyl group.[1]
While direct acylation with this compound is not a standard transformation, this compound can serve as a precursor to acylating agents or be used in related reactions like Friedel-Crafts alkylations. The more common and direct method for acylation involves the use of 2,3,4,5-tetrafluorobenzoyl chloride.[1][2] The electron-withdrawing fluorine atoms on the benzoyl chloride significantly increase the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[3][4] This reactivity often leads to faster reaction times and higher yields under milder conditions compared to non-fluorinated analogs.[3]
These protocols emphasize the need for strictly anhydrous conditions, as both the Lewis acid catalysts and the acyl chloride are sensitive to moisture, which can lead to catalyst deactivation and hydrolysis of the reagent to 2,3,4,5-tetrafluorobenzoic acid.[2][5]
Reactions with this compound
Friedel-Crafts Alkylation of Aromatic Compounds
A primary application for this compound under anhydrous conditions is the Friedel-Crafts alkylation of aromatic rings. This electrophilic aromatic substitution reaction attaches the tetrafluorobenzyl group to an aromatic substrate using a Lewis acid catalyst.[6]
Experimental Protocol: Friedel-Crafts Alkylation of Biphenyl
This protocol is adapted from a general procedure for Friedel-Crafts alkylation.[7]
Materials:
-
This compound
-
Biphenyl
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
95% Ethanol
-
Nitrogen or Argon gas supply
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glove box for inert atmosphere
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add biphenyl (1.0 eq.) and anhydrous dichloromethane.
-
With stirring, add anhydrous aluminum chloride (1.1 eq.).
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the purified 4-(2,3,4,5-tetrafluorobenzyl)biphenyl.
Carbonylation to 2,3,4,5-Tetrafluorophenylacetic Acid
This compound can be converted to 2,3,4,5-tetrafluorophenylacetic acid via carbonylation. This acid can then be transformed into an acylating agent (e.g., by conversion to the corresponding acyl chloride). The carbonylation of polyfluorinated benzyl chlorides has been achieved using carbon monoxide in the presence of a strong acid like antimony pentafluoride (SbF₅).[8]
Acylation Reactions with 2,3,4,5-Tetrafluorobenzoyl Chloride
The following sections detail the more conventional acylation reactions using the highly reactive 2,3,4,5-tetrafluorobenzoyl chloride.
Friedel-Crafts Acylation of Aromatic Compounds
This reaction introduces the 2,3,4,5-tetrafluorobenzoyl group to an electron-rich aromatic ring, forming an aryl ketone. A stoichiometric amount of a strong Lewis acid catalyst is typically required.[5]
Quantitative Data Summary
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ | DCM | 0 - RT | 1 - 3 | High (not specified) |
| Toluene | AlCl₃ | DCM | 0 - RT | 2 - 4 | Moderate-High |
| Benzene | AlCl₃ | Benzene | Reflux | 1 - 2 | Moderate |
Note: Yields are highly dependent on substrate reactivity and reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation of Anisole [5]
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq.)
-
Anisole (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM in a three-necked flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq.) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at 0-5°C for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Acylation of Amines and Alcohols
2,3,4,5-Tetrafluorobenzoyl chloride readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2][4]
Quantitative Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Primary Amine | Triethylamine | DCM | 0 - RT | 2 - 16 |
| Primary Alcohol | Pyridine | DCM | 0 - RT | 2 - 4 |
| Secondary Alcohol | DMAP/Triethylamine | DCM | 0 - RT | 12 - 24 |
Experimental Protocol: N-Acylation of a Primary Amine [2]
Materials:
-
Primary amine (e.g., benzylamine) (1.0 eq.)
-
2,3,4,5-Tetrafluorobenzoyl chloride (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Dry, round-bottom flask with a magnetic stir bar
-
Ice bath
-
Syringe or dropping funnel
-
Separatory funnel
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Logical relationship of benzyl vs. benzoyl chlorides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3,4,5-Tetrafluorobenzyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzyl chloride is a valuable fluorinated building block in organic synthesis. The presence of the tetrafluorinated aromatic ring imparts unique electronic properties, increased lipophilicity, and enhanced metabolic stability to molecules, making it an attractive moiety for the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This reagent primarily serves as an electrophile for the introduction of the 2,3,4,5-tetrafluorobenzyl group onto various nucleophiles. Its reactivity is centered around the benzylic chloride, which is susceptible to nucleophilic substitution reactions.
Core Applications: A Versatile Alkylating Agent
The primary application of this compound is as an alkylating agent to introduce the 2,3,4,5-tetrafluorobenzyl moiety into a wide range of organic molecules. This functional group can significantly influence the physicochemical and biological properties of the parent molecule. The electron-withdrawing nature of the fluorine atoms can affect the acidity of nearby protons and the overall electronic distribution of the molecule.
The introduction of the tetrafluorobenzyl group can lead to:
-
Enhanced Biological Activity: Fluorine substitution is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates.[1]
-
Improved Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to metabolic degradation.[3]
-
Modified Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Key Experimental Protocols
The following protocols describe the general procedures for the use of this compound in the synthesis of ethers, amines, and thioethers. These protocols are based on standard nucleophilic substitution reactions and may require optimization for specific substrates.
Synthesis of 2,3,4,5-Tetrafluorobenzyl Ethers (O-Alkylation)
This protocol outlines the Williamson ether synthesis for the preparation of ethers from alcohols or phenols using this compound.
Reaction Scheme:
Experimental Procedure:
-
To a solution of the alcohol or phenol (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq.). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 2,3,4,5-Tetrafluorobenzyl Amines (N-Alkylation)
This protocol describes the alkylation of primary or secondary amines with this compound.
Reaction Scheme:
Experimental Procedure:
-
Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent like acetonitrile, DMF, or dichloromethane.
-
Add a non-nucleophilic base (1.5-2.0 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Add this compound (1.0-1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed in vacuo, and the crude product is purified by column chromatography or crystallization.
Synthesis of 2,3,4,5-Tetrafluorobenzyl Thioethers (S-Alkylation)
This protocol details the preparation of thioethers by reacting thiols with this compound.
Reaction Scheme:
Experimental Procedure:
-
To a solution of the thiol (1.0 eq.) in a solvent such as ethanol, DMF, or THF, add a base (1.1 eq.) like sodium hydroxide, potassium carbonate, or sodium thiomethoxide.
-
Stir the mixture for 10-20 minutes at room temperature.
-
Add this compound (1.0-1.1 eq.) to the reaction.
-
Continue stirring at room temperature and monitor the reaction's progress.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting thioether by column chromatography if necessary.
Data Presentation
Table 1: Summary of General Reaction Conditions for Alkylation with this compound
| Nucleophile | Typical Base(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 2 - 24 |
| Primary/Secondary Amines | TEA, DIPEA, K₂CO₃ | Acetonitrile, DMF, DCM | 25 - 60 | 1 - 12 |
| Thiols | NaOH, K₂CO₃, NaSMe | Ethanol, DMF, THF | 25 - 50 | 1 - 6 |
Visualizations
Caption: General experimental workflow for the synthesis of derivatives using this compound.
Caption: Logical relationship of this compound as a building block in organic synthesis.
References
Application Notes and Protocols for Trace Analysis of Phenols using 2,3,4,5-Tetrafluorobenzyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of phenols with 2,3,4,5-tetrafluorobenzyl chloride for trace-level analysis by gas chromatography-mass spectrometry (GC-MS). This method is particularly effective for enhancing the volatility and detectability of phenolic compounds, enabling sensitive and reliable quantification in complex matrices.
Introduction
Phenolic compounds are a diverse group of chemicals that are of significant interest in environmental monitoring, food safety, and pharmaceutical analysis due to their potential toxicity and widespread presence. Direct analysis of phenols by GC-MS can be challenging due to their polarity and low volatility. Derivatization is a crucial step to convert phenols into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic separation and detection sensitivity.
This compound is a derivatizing agent that reacts with the hydroxyl group of phenols to form stable tetrafluorobenzyl ether derivatives. The presence of the electron-capturing tetrafluorobenzyl group makes these derivatives highly sensitive to detection by GC-MS, especially when using negative ion chemical ionization (NICI), leading to very low detection limits.
Principle of the Reaction
The derivatization reaction is a nucleophilic substitution where the phenoxide ion, formed in a basic medium, attacks the benzylic carbon of this compound, displacing the chloride ion and forming a stable ether linkage. The reaction is typically facilitated by a base to deprotonate the phenol.
Experimental Protocols
Protocol 1: Derivatization of Phenols in Aqueous Samples
This protocol is suitable for the analysis of phenols in water samples.
Materials and Reagents:
-
Phenol standards
-
This compound solution (10% in acetone)
-
Potassium carbonate (K₂CO₃)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Sample vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
To 1 mL of the aqueous sample or standard in a 2 mL vial, add 100 µL of 1 M potassium carbonate solution to adjust the pH.
-
-
Derivatization:
-
Add 100 µL of the 10% this compound solution in acetone to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 80°C for 1 hour in a heating block or water bath.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the derivatized phenols.
-
Centrifuge at 5000 rpm for 5 minutes to separate the phases.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer (hexane) to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Derivatization of Phenols in Organic Extracts
This protocol is suitable for samples where phenols have been extracted into an organic solvent.
Materials and Reagents:
-
Dried sample extract containing phenols
-
This compound solution (10% in acetone)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is completely dry. If necessary, evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a suitable aprotic solvent (e.g., acetone or acetonitrile) to redissolve the residue.
-
Add 50 µL of the 10% this compound solution in acetone.
-
Add 10 µL of triethylamine to catalyze the reaction.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
-
Sample Analysis:
-
Transfer the dried organic extract to a GC vial for analysis.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the derivatization of phenols with this compound, the following table summarizes representative data obtained with the structurally similar and commonly used reagent, pentafluorobenzyl bromide (PFBBr), which is expected to yield comparable performance. These values provide an estimate of the sensitivity and performance that can be achieved.
Table 1: Representative Quantitative Data for the Analysis of Phenols as Pentafluorobenzyl (PFB) Derivatives by GC-NICI-MS
| Phenolic Compound | Instrumental Detection Limit (fg)[2] | Recovery (%)[2] | Relative Standard Deviation (RSD, %)[2] |
| Phenol | 2.6 | 81.2 - 106.3 | 5.1 - 8.0 |
| 2-Chlorophenol | 29 | 81.2 - 106.3 | 5.1 - 8.0 |
| 4-Chloro-3-methylphenol | 33 | 81.2 - 106.3 | 5.1 - 8.0 |
| 2,4-Dichlorophenol | 29 | 81.2 - 106.3 | 5.1 - 8.0 |
| 2,4,6-Trichlorophenol | 110 | 81.2 - 106.3 | 5.1 - 8.0 |
| Pentachlorophenol | 290 | 81.2 - 106.3 | 5.1 - 8.0 |
| 2-Nitrophenol | 4.4 | 81.2 - 106.3 | 5.1 - 8.0 |
| 4-Nitrophenol | 2.6 | 81.2 - 106.3 | 5.1 - 8.0 |
| 2,4-Dimethylphenol | 11 | 81.2 - 106.3 | 5.1 - 8.0 |
Data from a study on the trace level determination of phenols as PFB derivatives by GC-MS with negative-ion chemical ionization.[2]
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and analytes of interest.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane or Ammonia |
| Ion Source Temperature | 150 - 200°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized phenols |
Visualizations
Chemical Reaction
Caption: Derivatization of phenol with this compound.
Experimental Workflow
Caption: General workflow for the analysis of phenols.
Logical Relationship of Analytical Steps
Caption: Key stages in the analytical method for phenols.
References
Troubleshooting & Optimization
Technical Support Center: Reactions Involving 2,3,4,5-Tetrafluorobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,3,4,5-Tetrafluorobenzyl chloride during their experiments.
Troubleshooting Guides
Issue 1: Significant Formation of 2,3,4,5-Tetrafluorobenzyl Alcohol as a Byproduct
Question: My reaction is showing a significant amount of 2,3,4,5-tetrafluorobenzyl alcohol, indicating hydrolysis of my starting material. What is the cause and how can I prevent it?
Answer: The presence of 2,3,4,5-tetrafluorobenzyl alcohol is a clear indicator of the hydrolysis of this compound. This compound is highly susceptible to nucleophilic attack by water. The following are the most common causes and their solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Ensure all other reagents are anhydrous. | Reduction of 2,3,4,5-tetrafluorobenzyl alcohol byproduct to <1-2%. |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques or in a glovebox. | Minimizes the introduction of atmospheric moisture, preventing gradual hydrolysis. |
| Inappropriate Solvent Choice | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene. Avoid protic solvents like alcohols or water unless they are the intended nucleophile. | Prevents the solvent from acting as a nucleophile and participating in hydrolysis. |
| Suboptimal Reaction Temperature | For many reactions, a lower temperature (e.g., 0 °C) can decrease the rate of hydrolysis relative to the desired reaction. For sluggish reactions requiring heat, ensure rigorous anhydrous conditions are maintained. | Improved selectivity for the desired product over the hydrolysis byproduct. |
| Incorrect Order of Addition | In many cases, it is preferable to add the this compound solution slowly to the reaction mixture containing the nucleophile. | This keeps the concentration of the electrophilic benzyl chloride low at any given time, minimizing side reactions. |
Issue 2: Low Yield of the Desired Product and Complex Product Mixture
Question: I am observing a low yield of my desired product, and my crude NMR/LC-MS shows multiple unexpected peaks. What could be the problem?
Answer: A low yield and a complex product mixture can stem from several factors beyond simple hydrolysis. These can include side reactions with the solvent, impurities, or the nucleophile itself.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Solvent | Ensure the chosen aprotic solvent is inert under the reaction conditions. For example, THF can be deprotonated by strong bases. | A cleaner reaction profile with fewer solvent-related byproducts. |
| Side Reactions with the Nucleophile | If your nucleophile has multiple reactive sites, consider using a suitable protecting group strategy to ensure reaction at the desired position. | Increased yield of the target molecule and simplification of the product mixture. |
| Use of a Nucleophilic Base | If a base is required to scavenge HCl, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid bases like sodium hydroxide or potassium carbonate in the main reaction mixture if hydrolysis is to be prevented. | Prevents the base from competing with your intended nucleophile. |
| Phase-Transfer Catalysis Issues (for biphasic reactions) | In reactions involving an aqueous phase and an organic phase, ensure the phase-transfer catalyst (e.g., a quaternary ammonium salt) is appropriate and used at the correct concentration to efficiently transport the nucleophile to the organic phase where it can react with the benzyl chloride. | Improved reaction rate and yield by facilitating the desired reaction over hydrolysis at the interface. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The carbon atom of the chloromethyl group (-CH₂Cl) in this compound is electrophilic. The electron-withdrawing fluorine atoms on the benzene ring further increase this electrophilicity, making it highly reactive towards nucleophiles, including water. The hydrolysis reaction proceeds via a nucleophilic substitution mechanism.
Q2: What are the visual or analytical signs of significant hydrolysis in my reaction?
A2: Signs of hydrolysis include:
-
A decrease in the expected yield of your desired product.
-
The presence of a significant amount of 2,3,4,5-tetrafluorobenzyl alcohol in your crude reaction mixture, detectable by techniques like NMR, LC-MS, or GC-MS.
-
A noticeable decrease in the pH of the reaction mixture due to the formation of hydrochloric acid (HCl) as a byproduct of hydrolysis.
Q3: How should I store this compound to prevent degradation?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is sensitive to moisture and should be handled with care to prevent exposure to the atmosphere.
Q4: Can I use an aqueous workup for my reaction involving this compound?
A4: Yes, an aqueous workup is a standard procedure to quench the reaction and remove water-soluble byproducts. However, the purpose of the workup is often to intentionally hydrolyze any remaining unreacted this compound after the desired reaction is complete. If your product is sensitive to acid, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be used to neutralize the HCl formed during the reaction and workup.
Q5: What is the role of a non-nucleophilic base in preventing hydrolysis?
A5: In many reactions involving this compound, hydrochloric acid (HCl) is produced as a byproduct. This acid can catalyze unwanted side reactions. A non-nucleophilic base, such as triethylamine or DIPEA, is added to neutralize the HCl as it is formed. These bases are sterically hindered, which prevents them from acting as nucleophiles and reacting with the benzyl chloride themselves.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine under Anhydrous Conditions
Objective: To synthesize an N-substituted-2,3,4,5-tetrafluorobenzylamine with minimal hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (MeCN)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and TEA or DIPEA (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Williamson Ether Synthesis under Anhydrous Conditions
Objective: To synthesize a 2,3,4,5-tetrafluorobenzyl ether with minimal hydrolysis.
Materials:
-
This compound
-
Alcohol (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for excessive hydrolysis.
Technical Support Center: 2,3,4,5-Tetrafluorobenzyl Chloride in Nucleophilic Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrafluorobenzyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during nucleophilic substitution experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the reaction of this compound with various nucleophiles.
Issue 1: Low Yield of Desired N-Alkylated Product with Primary or Secondary Amines
Question: I am reacting this compound with a primary/secondary amine, but I am observing a low yield of my target product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the N-alkylation of amines with this compound can stem from several factors, including polyalkylation, deactivation of the nucleophile, and competing elimination reactions.
Possible Causes and Solutions:
-
Polyalkylation: The initial product of the reaction, a secondary or tertiary amine, can be more nucleophilic than the starting amine. This can lead to further reaction with this compound, resulting in the formation of undesired over-alkylated products (tertiary amines or quaternary ammonium salts).
-
Troubleshooting:
-
Control Stoichiometry: Use a significant excess of the starting amine relative to the this compound. This increases the probability that the benzyl chloride will react with the intended primary or secondary amine rather than the more substituted product.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, favoring the initial desired reaction.
-
Alternative Methods: For the synthesis of primary amines, consider using the Gabriel synthesis, which utilizes a phthalimide salt to prevent over-alkylation.[1]
-
-
-
Nucleophile Deactivation: The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.
-
Troubleshooting:
-
Add a Base: Incorporate a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), into the reaction mixture. This base will neutralize the HCl as it is formed, preventing the protonation of the starting amine.
-
-
-
Competing Elimination Reaction: Although less common with benzylic halides, the use of a strong, sterically hindered base can promote an elimination reaction, leading to the formation of an alkene byproduct.
-
Troubleshooting:
-
Choice of Base: If a base is required, opt for a non-nucleophilic base that is not excessively strong or bulky.
-
-
This protocol outlines a general method for the N-alkylation of a secondary amine with an alkyl halide, which can be adapted for this compound.
Materials:
-
Secondary amine
-
This compound
-
N,N-diisopropylethylamine (Hünig's base)
-
Acetonitrile
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in acetonitrile.
-
Add N,N-diisopropylethylamine (1.5 eq.) to the solution.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with distilled water.
-
Separate the aqueous layer and extract it multiple times with dichloromethane.
-
Combine the organic fractions, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
Issue 2: Formation of 2,3,4,5-Tetrafluorobenzyl Alcohol as a Byproduct
Question: My reaction is showing a significant amount of 2,3,4,5-Tetrafluorobenzyl alcohol as a side product. What is the cause and how can I prevent it?
Answer: The presence of 2,3,4,5-Tetrafluorobenzyl alcohol is a strong indicator of the hydrolysis of the starting material, this compound. This benzyl chloride is susceptible to reaction with water.
Possible Causes and Solutions:
-
Presence of Water: Moisture in the reagents or solvents, or exposure to atmospheric moisture, can lead to the hydrolysis of the benzyl chloride.
-
Troubleshooting:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with amine nucleophiles?
A1: The most common side reaction is polyalkylation, where the initial amine product reacts further with the benzyl chloride to form tertiary amines or quaternary ammonium salts. Another potential side reaction is the hydrolysis of the benzyl chloride to form 2,3,4,5-Tetrafluorobenzyl alcohol if moisture is present in the reaction.
Q2: How can I minimize the formation of over-alkylated products?
A2: To minimize polyalkylation, you can use a large excess of the starting amine, add the this compound slowly to the reaction, or for the synthesis of primary amines, consider using a protection strategy like the Gabriel synthesis.[1]
Q3: Is an inert atmosphere always necessary for reactions with this compound?
A3: While not always strictly necessary depending on the nucleophile and reaction conditions, using an inert atmosphere is highly recommended. It helps to prevent the hydrolysis of the benzyl chloride to the corresponding alcohol, which can be a significant side reaction if moisture is present.
Q4: What is the expected reactivity of this compound compared to non-fluorinated benzyl chloride?
A4: The four electron-withdrawing fluorine atoms on the benzene ring can influence the reactivity of the benzylic carbon. While benzylic halides are generally reactive in nucleophilic substitution reactions, the electronic effects of the fluorine atoms may modulate this reactivity.
Data Summary
Visualizations
Caption: Polyalkylation side reaction pathway.
Caption: Hydrolysis side reaction pathway.
References
Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzyl Chloride Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of 2,3,4,5-tetrafluorobenzyl chloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: Standard silica gel (230–400 mesh) is the most commonly used stationary phase for the purification of these derivatives.[1] However, due to the slightly acidic nature of silica gel, it can sometimes cause degradation of sensitive compounds, particularly the starting material this compound or related bromides.[2][3] For basic derivatives such as N-(2,3,4,5-tetrafluorobenzyl)amines, alternative stationary phases like neutral or basic alumina may be beneficial to prevent peak tailing.[3][4]
Q2: What are the recommended solvent systems (eluents) for purifying these compounds?
A2: The most effective eluents are typically binary mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[5][6] The optimal ratio of these solvents will depend on the polarity of the specific derivative you are purifying. It is highly recommended to first determine the ideal solvent system by running Thin Layer Chromatography (TLC) plates.[7]
Q3: My N-(2,3,4,5-tetrafluorobenzyl)amine derivative is streaking or tailing on the silica gel column. How can I fix this?
A3: This is a common issue when purifying basic compounds on acidic silica gel.[4] The amine functionality can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[4] To resolve this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]
Q4: I suspect my this compound (or bromide) is degrading on the column. What are the signs and how can I prevent this?
A4: Degradation on the column may manifest as streaking on a TLC plate or the appearance of new, more polar spots in your collected fractions.[2][8] Benzyl halides can be sensitive to the acidic nature of silica gel.[2] To mitigate this, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your eluent and add approximately 1% triethylamine to neutralize it before packing the column.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.[8]
-
Minimize contact time: Run the column as quickly as possible using flash chromatography to reduce the time the compound spends on the stationary phase.[2]
Q5: How do I choose the right solvent system using TLC?
A5: The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35.[7] This generally provides the best separation during column chromatography. You should also ensure that your compound is well-separated from any impurities, ideally with a difference in Rf values of at least 0.2.[7]
Troubleshooting Guides
Issue 1: Poor Separation of Product and Impurities
This guide will help you troubleshoot when your column chromatography does not effectively separate your target this compound derivative from impurities.
Caption: Troubleshooting workflow for poor separation.
Issue 2: Product Degradation or Tailing on the Column
This guide addresses issues related to the stability of your compound on the column and poor peak shape, particularly for basic derivatives.
Caption: Troubleshooting for product degradation or peak tailing.
Data Presentation
The following tables provide starting points for developing your purification protocol. The optimal conditions will vary depending on the specific derivative.
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Derivative Type | Typical Polarity | Recommended Starting Solvent System (v/v) | Expected Rf Range of Product |
| 2,3,4,5-Tetrafluorobenzyl ethers | Low to Medium | Hexane / Ethyl Acetate (95:5 to 80:20) | 0.3 - 0.6 |
| N-(2,3,4,5-Tetrafluorobenzyl)anilines | Medium | Hexane / Ethyl Acetate (90:10 to 70:30) | 0.2 - 0.5 |
| N-(2,3,4,5-Tetrafluorobenzyl)alkylamines | Medium to High | Dichloromethane / Methanol (98:2 to 95:5) | 0.2 - 0.4 |
| Esters of 2,3,4,5-Tetrafluorobenzyl alcohol | Low to Medium | Petroleum Ether / Ethyl Acetate (90:10 to 80:20) | 0.4 - 0.7 |
Table 2: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate eluent polarity | Optimize solvent system using TLC to achieve an Rf of 0.25-0.35 for the product.[7] |
| Column overload | Reduce the amount of crude material loaded onto the column. | |
| Poorly packed column | Repack the column ensuring a homogenous and crack-free stationary phase bed. | |
| Peak Tailing (for basic compounds) | Acidic silica gel | Add 0.1-1% triethylamine to the eluent.[4] |
| Use neutral or basic alumina as the stationary phase.[4] | ||
| Product Degradation | Sensitivity to acidic silica gel | Neutralize silica gel with triethylamine before use.[2] |
| Use a less acidic stationary phase like neutral alumina.[8] | ||
| Decrease the time the compound is on the column (run faster).[2] |
Experimental Protocols
Protocol 1: General Purification of a Neutral 2,3,4,5-Tetrafluorobenzyl Derivative (e.g., an Ether)
This protocol is a general guideline for the purification of a neutral derivative.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to find a system that gives your product an Rf of ~0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure (flash chromatography) or allow the solvent to flow by gravity.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification of an N-(2,3,4,5-Tetrafluorobenzyl)amine Derivative
This protocol is adapted for basic compounds that may interact with silica gel.
-
TLC Analysis:
-
Follow the procedure in Protocol 1, but add ~1% triethylamine (TEA) to your developing solvent to prevent streaking.
-
-
Column Preparation:
-
Follow the slurry preparation method from Protocol 1, but add 0.5-1% TEA to the eluent used to make the slurry. This will neutralize the silica gel.
-
-
Sample Loading, Elution, and Isolation:
-
Follow steps 3-5 from Protocol 1, ensuring that the eluent used throughout the process contains 0.5-1% TEA.
-
By following these guidelines and troubleshooting steps, researchers can effectively purify a wide range of this compound derivatives, leading to higher purity samples for subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
Removal of 2,3,4,5-tetrafluorobenzoic acid impurity from reaction mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of 2,3,4,5-tetrafluorobenzoic acid impurity from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the presence of 2,3,4,5-tetrafluorobenzoic acid in my reaction mixture?
A1: The most prevalent source of 2,3,4,5-tetrafluorobenzoic acid as an impurity is the hydrolysis of 2,3,4,5-tetrafluorobenzoyl chloride, a common reagent in synthesis. This hydrolysis can occur due to moisture in the reaction environment or during the workup process.[1]
Q2: What is the initial and most effective step to remove the bulk of this acidic impurity?
A2: A liquid-liquid extraction using a mild aqueous base is the most effective first step.[1][2] The base deprotonates the carboxylic acid, forming a water-soluble salt that can be partitioned into the aqueous layer and separated from the organic layer containing your desired product.[2][3]
Q3: My desired product is a solid. What is the best purification method after extraction?
A3: For solid products, recrystallization is often the preferred and more efficient method to achieve high purity.[1] The choice of solvent is crucial and depends on the solubility characteristics of your compound.
Q4: My product is an oil or a low-melting solid. How should I purify it?
A4: For oils or low-melting solids, column chromatography is the recommended technique for purification after the initial extraction.[1]
Q5: I'm struggling with finding a suitable recrystallization solvent. What are some common options?
A5: For fluorinated amide and ester compounds, polar solvents like ethanol, acetone, and acetonitrile can be effective.[1] For less polar compounds, a co-solvent system such as hexane/ethyl acetate or hexane/dichloromethane may be necessary.[1] It is always recommended to perform small-scale solvent screening to determine the optimal conditions.
Troubleshooting Guides
Issue 1: Incomplete Removal of 2,3,4,5-Tetrafluorobenzoic Acid After Aqueous Extraction
-
Possible Cause: Insufficient amount or concentration of the basic solution used for the wash.
-
Solution: Ensure the aqueous base (e.g., saturated sodium bicarbonate) is sufficient to neutralize all the acidic byproduct. Perform multiple washes and check the pH of the final aqueous layer to confirm it is basic.[1]
-
Possible Cause: Formation of an emulsion during extraction, preventing clean separation of layers.
-
Solution: To break an emulsion, allow the mixture to stand for a longer period, gently swirl instead of shaking vigorously, or add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2] If the emulsion persists, filtering the mixture through Celite may be necessary.[2]
Issue 2: Product Fails to Crystallize During Recrystallization
-
Possible Cause: The chosen solvent is too non-polar for your product at lower temperatures, or the cooling rate is too rapid.
-
Solution: Try adjusting the solvent system by adding a more polar co-solvent to increase the solubility at higher temperatures.[1] Ensure the solution cools slowly to room temperature before further cooling in a refrigerator. Gently scratching the inside of the flask with a glass rod can help induce crystallization.[1]
-
Possible Cause: The presence of impurities is inhibiting crystal lattice formation.
-
Solution: Ensure the initial extraction was effective in removing the bulk of the 2,3,4,5-tetrafluorobenzoic acid. If significant impurities remain, an additional purification step like column chromatography might be necessary before attempting recrystallization.
Issue 3: Product Co-elutes with Impurities During Column Chromatography
-
Possible Cause: The chosen eluent system does not provide sufficient separation.
-
Solution: For fluorinated compounds, specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer different selectivity compared to standard silica gel and may improve separation.[4] Experiment with different solvent gradients to optimize the separation.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Removal
-
Quench Reaction: If your reaction used 2,3,4,5-tetrafluorobenzoyl chloride, cool the reaction mixture to 0°C in an ice bath. Slowly add cold deionized water dropwise with vigorous stirring to quench any unreacted acyl chloride.[2]
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] Stopper the funnel and invert it, venting frequently to release pressure from CO₂ evolution. Shake the funnel gently to mix the layers.[2]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution 1-2 more times, or until the aqueous layer is no longer acidic (test with pH paper).[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Purification of Solid Products
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Expected Yield | Key Application |
| Liquid-Liquid Extraction | 70-95% (crude recovery)[1] | >95% (crude recovery)[1] | Initial bulk removal of acidic impurities.[1] |
| Recrystallization | >98% | 60-90% | Purification of solid products. |
| Column Chromatography | >99% | 50-80% | Purification of oils, low-melting solids, or when high purity is required. |
Note: Actual yields and purity are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: General purification workflow for products contaminated with 2,3,4,5-tetrafluorobenzoic acid.
Caption: Decision tree for troubleshooting common purification issues.
References
Troubleshooting incomplete derivatization with 2,3,4,5-Tetrafluorobenzyl chloride
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,3,4,5-Tetrafluorobenzyl chloride (TFBzCl) for the derivatization of analytes such as amines and phenols for chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very small or no peak for my derivatized analyte. What are the common causes and how can I resolve this?
A1: Incomplete or failed derivatization is a common issue. A systematic approach to troubleshooting is recommended.
-
Presence of Moisture: this compound is an acyl chloride and is highly sensitive to moisture.[1][2] Water in the sample or solvent will hydrolyze the reagent to 2,3,4,5-tetrafluorobenzoic acid, rendering it inactive for derivatization.[1][3]
-
Suboptimal Reaction Conditions: The derivatization of amines and phenols with TFBzCl requires specific conditions to proceed to completion.
-
Incorrect pH: The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[6]
-
Reagent Quality and Quantity: The TFBzCl reagent may degrade over time if not stored properly. An insufficient amount of the reagent will also lead to an incomplete reaction.
-
Solution: Use a fresh, high-quality reagent stored under anhydrous conditions. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[5]
-
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.
-
Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[5]
-
Q2: I am seeing unexpected peaks in my chromatogram. What is their likely source?
A2: Extraneous peaks can originate from the derivatization reagent, side reactions, or contamination.
-
Hydrolyzed Reagent: As mentioned, the presence of moisture will lead to the formation of 2,3,4,5-tetrafluorobenzoic acid, which may be observed in the chromatogram.[3]
-
Solution: Adhere to strict anhydrous reaction conditions.[1]
-
-
Excess Reagent: A large excess of TFBzCl may be visible in the chromatogram.
-
Side Reactions: The highly reactive nature of TFBzCl can sometimes lead to side reactions with other components in the sample matrix.[1]
-
Solution: Sample cleanup prior to derivatization is the most effective way to minimize side reactions.[5]
-
-
Contamination: Contaminants from solvents, glassware, or sample handling can appear as extraneous peaks.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Running a blank sample (all reagents and solvents without the analyte) can help identify sources of contamination.[1]
-
Q3: How can I optimize the derivatization reaction for my specific analyte?
A3: Optimization is key to achieving robust and reproducible results.
-
Catalyst/Base Selection: The choice of base can influence the reaction rate and efficiency. Common bases include triethylamine (TEA), pyridine, and sodium bicarbonate.[3][4]
-
Action: Screen different bases to find the most effective for your analyte.
-
-
Reaction Time and Temperature: These parameters are critical and often analyte-dependent.
-
Action: Perform experiments at different temperatures (e.g., room temperature, 50°C, 70°C) and for varying durations (e.g., 15 min, 30 min, 60 min, 120 min) to find the optimal conditions.[5]
-
-
Solvent Choice: The reaction is typically performed in an aprotic solvent such as acetonitrile, dichloromethane, or toluene.[4][6]
-
Action: If experiencing poor solubility or low yields, consider screening alternative anhydrous aprotic solvents.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of fluorinated acylating agents, including analogues of this compound, for the analysis of various analytes. Direct head-to-head comparative studies for all reagents under identical conditions are limited; therefore, this table collates data from various studies to provide a representative overview.
| Derivatization Reagent | Analyte Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Amphetamine | GC-NICI-MS | - | 49 pg/mL | - |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Methylphenidate | GC-NICI-MS | - | 0.006 pg/mL | - |
| Pentafluorobenzyl bromide | Perfluoroalkyl carboxylic acids | GC-MS | 0.1 - 0.28 ng/L | 0.3 - 0.84 ng/L | - |
| Benzoyl chloride | Biogenic Amines | HPLC | 0.2 - 2.5 mg/L | - | 72.8 - 103.4 |
| Benzoyl chloride | Neurochemicals | HPLC-MS/MS | < 10 nM | - | - |
Experimental Protocols
Protocol 1: Derivatization of Amines in an Aqueous Sample for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific analytes.
-
Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of a saturated sodium bicarbonate solution to adjust the pH to >8.
-
Addition of Derivatizing Reagent: Add 100 µL of a 10% (w/v) solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or toluene).
-
Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. For less reactive amines, incubate the mixture at 60°C for 30-60 minutes.
-
Extraction: After the reaction, add 2 mL of an organic extraction solvent (e.g., hexane or ethyl acetate) to the vial. Vortex for 1 minute to extract the derivatized amines.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Phenols in a Dried Extract for GC-MS Analysis
This protocol is adapted from methods using similar benzoyl chloride reagents and should be optimized for each specific analyte.[4]
-
Sample Preparation: Pipette an appropriate amount of the analyte standard solution or sample extract into a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 10 µL of a suitable base (e.g., anhydrous pyridine or triethylamine) to the vial.
-
Derivatization: Add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the reaction mixture at 60°C for 30 minutes.
-
Quenching: Cool the vial to room temperature. Add 20 µL of methanol to quench the excess reagent and vortex for 1 minute.
-
Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
Visualizations
References
Formation of 2,3,4,5-tetrafluorobenzoyl anhydride as a byproduct.
Technical Support Center: 2,3,4,5-Tetrafluorobenzoyl Derivatives
This guide provides troubleshooting advice and frequently asked questions regarding the formation of 2,3,4,5-tetrafluorobenzoyl anhydride as a byproduct in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is 2,3,4,5-tetrafluorobenzoyl anhydride and when is it observed as a byproduct?
A1: 2,3,4,5-tetrafluorobenzoyl anhydride is a common high-boiling point byproduct that can form during reactions involving 2,3,4,5-tetrafluorobenzoic acid and its derivatives.[1] It is most frequently observed during the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid if the conversion of the carboxylic acid is incomplete.[1][2] The anhydride is formed from the reaction between 2,3,4,5-tetrafluorobenzoyl chloride and unreacted 2,3,4,5-tetrafluorobenzoic acid.[1]
Q2: What are the primary causes for the formation of 2,3,4,5-tetrafluorobenzoyl anhydride?
A2: The main causes for the formation of this byproduct include:
-
Incomplete conversion of 2,3,4,5-tetrafluorobenzoic acid during the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.[2]
-
Suboptimal stoichiometry of reagents , particularly an insufficient amount of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride, or triphosgene).[1]
-
Inadequate reaction time or temperature , leading to residual starting carboxylic acid.[1]
-
Impurities in the starting 2,3,4,5-tetrafluorobenzoyl chloride used in subsequent reactions.[2]
Q3: How can I detect the presence of 2,3,4,5-tetrafluorobenzoyl anhydride in my reaction mixture?
A3: The presence of 2,3,4,5-tetrafluorobenzoyl anhydride can be inferred from a few observations. As a high-boiling point impurity, it may be detected by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.[1][3] During purification by distillation, its presence might be indicated by a fraction distilling at a higher temperature than the desired 2,3,4,5-tetrafluorobenzoyl chloride.
Q4: How can I remove 2,3,4,5-tetrafluorobenzoyl anhydride from my desired product?
A4: Since 2,3,4,5-tetrafluorobenzoyl anhydride is generally less reactive than 2,3,4,5-tetrafluorobenzoyl chloride, purification can often be achieved by column chromatography on silica gel.[2] An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will remove the acidic precursor, 2,3,4,5-tetrafluorobenzoic acid, but not the anhydride itself.[2]
Troubleshooting Guide: Minimizing Anhydride Formation
Issue: Significant formation of 2,3,4,5-tetrafluorobenzoyl anhydride byproduct is detected.
This troubleshooting guide provides a logical workflow to identify the cause and implement corrective actions.
Caption: Troubleshooting logic for anhydride byproduct formation.
Quantitative Data
The choice of catalyst and its concentration can significantly impact the formation of 2,3,4,5-tetrafluorobenzoyl anhydride during the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene.
Table 1: Effect of Catalyst on Byproduct Formation in the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
| Catalyst | Catalyst Amount (mol % of acid) | Yield of 2,3,4,5-Tetrafluorobenzoyl Chloride (mol %) | Yield of 2,3,4,5-Tetrafluorobenzoyl Anhydride (mol %) |
| DMF | 3.4 | 85.1 | 14.4 |
| DMF | 5.0 | 95.1 | 2.6 |
| DMF | 6.5 | 88.3 | 10.7 |
| DMF | 9.8 | 85.5 | 12.5 |
| Tributylamine | - | 40.2 | 58.6 |
| Triethylamine | - | 47.7 | 51.3 |
| Pyridine | - | 52.8 | 46.2 |
| Imidazole | - | 68.8 | 29.8 |
| Data adapted from a study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene.[3] |
The data indicates that using 5 mol % of DMF as a catalyst provides the highest yield of the desired acyl chloride with minimal formation of the anhydride byproduct.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Minimized Anhydride Formation using Triphosgene
This protocol is based on a method reported to yield a high purity of the desired product.[3]
Materials:
-
2,3,4,5-tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF)
-
1,2-dichloroethane
-
Nitrogen gas
Procedure:
-
In a 4-necked round-bottom flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge triphosgene (0.37 equivalents relative to the acid) and 1,2-dichloroethane.[3]
-
Slowly heat the resulting mixture to 353 K (80°C).[3]
-
Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane.[3]
-
Add this solution dropwise over 1 hour at 353 K.[3]
-
Stir the mixture for an additional 4 hours at the same temperature.[3]
-
Cool the reaction mixture to 273 K (0°C) and filter to remove any unreacted triphosgene.[3]
-
The filtrate contains the product, which can be analyzed by GC.[3]
Protocol 2: General N-Acylation with 2,3,4,5-Tetrafluorobenzoyl Chloride
This protocol describes a general procedure for the N-acylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
2,3,4,5-Tetrafluorobenzoyl chloride (high purity)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[4]
-
Cool the solution to 0°C using an ice bath.[4]
-
Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction with water.[2]
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
Caption: Formation pathway of the anhydride byproduct.
References
Technical Support Center: Synthesis of 2,3,4,5-Tetrafluorobenzyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,3,4,5-tetrafluorobenzyl chloride and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for the preparation of this compound. The most direct method is the free-radical side-chain chlorination of 2,3,4,5-tetrafluorotoluene. This reaction is typically initiated by UV light or heat. An alternative, multi-step approach involves the synthesis of 2,3,4,5-tetrafluorobenzoic acid, followed by its conversion to 2,3,4,5-tetrafluorobenzoyl chloride, which is then reduced to the desired benzyl chloride.
Q2: I am experiencing low yields in the direct chlorination of 2,3,4,5-tetrafluorotoluene. What are the likely causes and how can I improve the yield?
A2: Low yields in the side-chain chlorination of 2,3,4,5-tetrafluorotoluene can stem from several factors. A primary issue is often the competition with ring chlorination, which is an electrophilic substitution reaction favored under different conditions. To enhance the yield of the desired this compound, ensure your reaction is conducted under conditions that favor a free-radical mechanism. This includes using a high-intensity UV light source or maintaining a high reaction temperature. Additionally, the absence of Lewis acid catalysts is crucial, as they promote ring chlorination. Incomplete reaction is another common cause of low yields. Monitor the reaction progress by GC or TLC and ensure it has gone to completion.
Q3: What are the common byproducts in the synthesis of this compound, and how can I minimize their formation?
A3: In the direct chlorination of 2,3,4,5-tetrafluorotoluene, the most common byproduct is the dichlorinated species, 2,3,4,5-tetrafluorobenzal chloride. Over-chlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction time. Isomers from chlorination on the aromatic ring can also form if the reaction conditions are not optimal for side-chain substitution. To avoid this, the reaction should be carried out in the absence of any Lewis acid catalysts and under UV irradiation or at high temperatures.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure. This method is effective in separating the desired product from unreacted starting material, dichlorinated byproducts, and any ring-chlorinated isomers. Prior to distillation, a simple aqueous workup can be performed to remove any water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Monitor the reaction progress using GC or TLC. If the reaction has stalled, consider adding more initiator or increasing the reaction temperature or UV light intensity. |
| Suboptimal Temperature | For free-radical chlorination, ensure the temperature is high enough to promote side-chain reaction over ring substitution. | |
| Insufficient UV Irradiation | Ensure the UV lamp is functioning correctly and is in close proximity to the reaction vessel. The wavelength of the UV light can also be a factor. | |
| Presence of Inhibitors | Ensure all reagents and solvents are free from radical inhibitors. | |
| Formation of Ring-Chlorinated Byproducts | Presence of Lewis Acid Catalysts | Ensure all glassware is scrupulously clean and that no residual Lewis acids are present. Avoid using metal spatulas or other potential sources of metal ion contamination. |
| Low Reaction Temperature | Lower temperatures can favor electrophilic aromatic substitution. Increase the reaction temperature to favor the free-radical pathway. | |
| Formation of Dichlorinated Byproducts | Excess Chlorinating Agent | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is maximized. |
| Prolonged Reaction Time | Extended reaction times can lead to over-chlorination. Optimize the reaction time by monitoring the product distribution over time. |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of 2,3,4,5-Tetrafluorotoluene (Illustrative)
This protocol is a representative procedure based on general principles of side-chain chlorination of substituted toluenes. Optimization will be required for specific laboratory conditions.
-
Setup: Assemble a reaction vessel equipped with a reflux condenser, a gas inlet for chlorine, a thermometer, and a magnetic stirrer. Position a high-intensity UV lamp to irradiate the reaction vessel.
-
Reaction: Charge the flask with 2,3,4,5-tetrafluorotoluene and an inert solvent such as carbon tetrachloride. Heat the mixture to reflux.
-
Initiation: Once refluxing, begin bubbling chlorine gas through the solution while irradiating with the UV lamp.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, desired product, and byproducts.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Allow the mixture to cool to room temperature. Purge the solution with an inert gas to remove any dissolved HCl and unreacted chlorine.
-
Purification: Wash the organic phase with a dilute aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Protocol 2: Synthesis of 2,4,5-Trifluorobenzyl Chloride via Chloromethylation (Adapted from Patent CN101665407B)
This protocol for a closely related compound provides a viable alternative synthetic strategy.
-
Reaction Setup: In a four-necked flask, add 100 mL of 98% sulfuric acid and cool to 20°C.
-
Reagent Addition: Add 21.3 g of paraformaldehyde and 44.8 g of sodium chloride. Finally, add 50.8 g of 1,2,4-trifluorobenzene.
-
Reaction: Maintain the temperature at 40°C for 10 hours with stirring.
-
Workup: Pour the reaction solution into ice water and stir for 30 minutes. Separate the organic layer.
-
Purification: Wash the organic layer to neutrality, dry, and perform vacuum distillation to obtain 2,4,5-trifluorobenzyl chloride. The reported yield for this specific protocol is 84.7%.[1]
Quantitative Data
The following tables provide data for the synthesis of a closely related compound, 2,4,5-trifluorobenzyl chloride, and a key intermediate, 2,3,4,5-tetrafluorobenzoyl chloride, which can guide optimization of your synthesis.
Table 1: Effect of Reagent Stoichiometry on the Yield of 2,4,5-Trifluorobenzyl Chloride [1]
| Moles of Sodium Chloride | Yield (%) | Purity (%) |
| 0.385 | 73.0 | 99.1 |
| 0.766 | 84.7 | 99.8 |
| 1.0 | 82.0 | 99.2 |
Table 2: Effect of Acid Catalyst on the Yield of 2,4,5-Trifluorobenzyl Chloride [1]
| Acid (100 mL) | Yield (%) | Purity (%) |
| 98% Sulfuric Acid | 84.7 | 99.8 |
| 85% Phosphoric Acid | 70.3 | 98.1 |
Visualizations
Caption: Direct synthesis of this compound.
References
Technical Support Center: Handling Moisture-Sensitive Reactions Involving 2,3,4,5-Tetrafluorobenzyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reactions involving 2,3,4,5-Tetrafluorobenzyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated organic compound used as a reactive intermediate in organic synthesis. The tetrafluorinated phenyl ring imparts unique electronic properties, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. Its primary application is in alkylation reactions, where it introduces the 2,3,4,5-tetrafluorobenzyl moiety to a target molecule. This can enhance the lipophilicity and metabolic stability of the final compound.
Q2: Why is this compound considered moisture-sensitive?
Like many benzyl halides, this compound is susceptible to hydrolysis. The presence of water can lead to the cleavage of the carbon-chlorine bond, forming the corresponding 2,3,4,5-Tetrafluorobenzyl alcohol and hydrochloric acid. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces impurities that can complicate purification.
Q3: What are the signs of hydrolysis in my reaction?
Several indicators may suggest that hydrolysis of this compound has occurred:
-
Reduced Yield: A lower than expected yield of the desired alkylated product.
-
Presence of Byproducts: Detection of 2,3,4,5-Tetrafluorobenzyl alcohol in the reaction mixture through analytical techniques such as NMR, GC-MS, or LC-MS.
-
pH Change: A noticeable decrease in the pH of the reaction mixture due to the formation of hydrochloric acid.
Q4: How should I properly store and handle this compound?
To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions.
| Storage & Handling Parameter | Recommendation |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Store in a cool, dry place away from heat sources. |
| Container | Keep the container tightly sealed when not in use. |
| Dispensing | Use dry syringes or cannulas to transfer the liquid under an inert atmosphere. |
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle all materials under nitrogen or argon. |
| Inactive Reagents | Use a fresh bottle of this compound or purify the existing stock. Ensure the nucleophile is pure and dry. |
| Suboptimal Reaction Temperature | For sluggish reactions, a moderate increase in temperature may be necessary. For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) during the addition of the benzyl chloride can prevent side reactions. |
| Inappropriate Base or Solvent | Use a non-nucleophilic, sterically hindered base to scavenge the HCl byproduct. Employ aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Issue 2: Formation of 2,3,4,5-Tetrafluorobenzyl alcohol as a major byproduct.
This is a clear indication of hydrolysis. The following workflow is recommended to minimize water contamination.
Minimizing side product formation in 2,3,4,5-Tetrafluorobenzyl chloride reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 2,3,4,5-Tetrafluorobenzyl chloride.
Troubleshooting Guide
Issue 1: My final product is contaminated with 2,3,4,5-Tetrafluorobenzoic Acid.
-
Question: I've performed an acylation reaction and my NMR/LC-MS analysis shows a significant amount of 2,3,4,5-Tetrafluorobenzoic acid. What is the cause and how can I fix it?
-
Answer: This is the most common side product and its presence is due to the hydrolysis of the highly reactive this compound by water.[1][2] This can happen if there is moisture in your reagents, solvents, or glassware, or from atmospheric moisture.[1][3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | --- | --- | | Moisture in Reaction Environment | Ensure Strict Anhydrous Conditions: Dry all glassware in an oven at >100°C for several hours and cool under an inert gas stream (Nitrogen or Argon).[3] Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[3] Handle all reagents under an inert atmosphere.[3] | | Hydrolysis During Workup | Optimize Quenching & Extraction: Quench the reaction at a low temperature (e.g., 0°C) by slowly adding cold water or a saturated aqueous solution.[4] During the liquid-liquid extraction, perform multiple washes with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[4][5] This deprotonates the acidic byproduct, making it soluble in the aqueous layer for easy removal.[1][5] | | Improper Reagent Handling | Use Dry Reagents and Proper Technique: Ensure your nucleophile (amine, alcohol, etc.) is pure and dry.[3] When transferring liquid reagents, use dry syringes. It is often preferable to add the this compound to the reaction mixture containing the nucleophile to ensure it reacts quickly with the intended substrate.[1] |
Issue 2: The yield of my desired amide/ester product is low.
-
Question: My acylation reaction is not going to completion, resulting in a low yield. What factors could be contributing to this?
-
Answer: Low yields are often linked to the high reactivity of this compound and its sensitivity to moisture.[2] Other factors include the neutralization of your nucleophile by the HCl byproduct or sub-optimal reaction temperatures.[2]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | --- | --- | | Hydrolysis of Starting Material | As detailed in Issue 1 , the hydrolysis of the acyl chloride to 2,3,4,5-tetrafluorobenzoic acid consumes your starting material, directly reducing the potential yield.[2] Following strict anhydrous procedures is critical.[2] | | Protonation of Nucleophile | The acylation reaction produces one equivalent of hydrochloric acid (HCl).[2] If your nucleophile is an amine, this HCl will protonate it, rendering it non-nucleophilic and unable to react.[1][2] Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture (typically 1.1 to 1.2 equivalents).[1][3] This base will scavenge the HCl as it is formed.[3] | | Sub-optimal Temperature | Reactions that are too cold may be sluggish, while temperatures that are too high can cause decomposition or unwanted side reactions.[2][3] Solution: Start the reaction at a low temperature (0°C) during the dropwise addition of the acyl chloride to control the initial exotherm, then allow the reaction to warm to room temperature and stir until completion.[2] Monitor progress by TLC or LC-MS to determine the optimal reaction time and temperature.[3] |
Issue 3: I am observing an unexpected side product, possibly the anhydride.
-
Question: Besides my desired product and some benzoic acid, I have another significant impurity that I suspect is 2,3,4,5-tetrafluorobenzoyl anhydride. How is this formed and how can I avoid it?
-
Answer: The formation of 2,3,4,5-tetrafluorobenzoyl anhydride is another common side product.[1] It can be present as an impurity in your starting acyl chloride if the conversion from the carboxylic acid was incomplete, or it can form through side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | --- | --- | | Impurity in Starting Material | The anhydride can be a byproduct in the synthesis of this compound itself.[6] Solution: Use high-purity this compound. If you suspect the purity of your reagent, consider purifying it by distillation under reduced pressure.[3] | | Side Reactions | The anhydride can sometimes form under certain reaction conditions. Solution: Using a slight excess of the nucleophile can help ensure the acyl chloride is consumed in the desired reaction pathway. For purification, the anhydride is generally less reactive than the acyl chloride and can often be separated from the desired product by column chromatography on silica gel.[1] |
Issue 4: My Friedel-Crafts acylation is inefficient.
-
Question: I am attempting a Friedel-Crafts acylation with an electron-rich arene, but the yield is low and I'm seeing multiple products. What should I troubleshoot?
-
Answer: Friedel-Crafts reactions can be sensitive to the catalyst, substrate, and reaction conditions. The product of a Friedel-Crafts acylation is less reactive than the starting material, which helps to prevent over-acylation, but other issues can arise.[7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | | --- | --- | | Deactivated Aromatic Ring | Friedel-Crafts reactions do not work well with deactivated aromatic rings (e.g., those with nitro or acyl groups). Solution: Ensure your aromatic substrate is sufficiently electron-rich (e.g., benzene, toluene, anisole). | | Insufficient or Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the product ketone, so it is not truly catalytic.[8] Solution: A stoichiometric quantity of the Lewis acid is required.[8] Ensure the catalyst is anhydrous and of high quality. | | High Reaction Temperature | Friedel-Crafts reactions can be exothermic.[1] High temperatures can lead to side reactions and reduced regioselectivity. Solution: Maintain a low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction to minimize side product formation.[1] |
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products in reactions with this compound?
-
A1: The two most frequently observed side products are 2,3,4,5-tetrafluorobenzoic acid (from hydrolysis by moisture) and 2,3,4,5-tetrafluorobenzoyl anhydride.[1]
-
-
Q2: How can I best purify my desired product from these common side products?
-
A2: For removing 2,3,4,5-tetrafluorobenzoic acid, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is highly effective.[1][5] The base converts the acid into its water-soluble salt, which is extracted into the aqueous layer.[4] To remove 2,3,4,5-tetrafluorobenzoyl anhydride, column chromatography on silica gel is typically the most effective method.[1]
-
-
Q3: How critical is it to maintain an inert atmosphere?
-
A3: While an inert atmosphere (Nitrogen or Argon) is always good practice in moisture-sensitive reactions, the primary concern with this compound is its reactivity with water, not oxygen.[2] Therefore, ensuring that all glassware, solvents, and reagents are strictly anhydrous is the most critical step, though combining both practices is recommended for the best results.[2]
-
-
Q4: How should I properly store this compound?
Quantitative Data Summary
The following table summarizes strategies to minimize common side products.
| Side Product | Typical Formation Conditions | Strategy to Minimize | Expected Reduction in Side Product |
| 2,3,4,5-Tetrafluorobenzoic Acid | Presence of moisture in reagents, solvents, or atmosphere.[1] | Strict anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere), followed by a basic aqueous wash during workup.[1][3] | Can be reduced to <1-2%.[1] |
| 2,3,4,5-Tetrafluorobenzoyl Anhydride | Incomplete conversion of the carboxylic acid during acyl chloride synthesis; side reaction.[1] | Use of high-purity acyl chloride; use of a slight excess of the nucleophile; purification by column chromatography.[1] | Can be reduced to <5%.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
Objective: To synthesize an N-aryl or N-alkyl amide with minimal side product formation.[3]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[3]
-
Cooling: Cool the solution to 0°C using an ice bath.[3]
-
Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe or dropping funnel.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution (to remove the acid byproduct), and finally with brine.[2][4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.[4]
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Friedel-Crafts Acylation
Objective: To acylate an electron-rich aromatic ring.[1]
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous DCM.[1]
-
Cooling: Cool the suspension to 0°C in an ice bath.[1]
-
Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension.[1]
-
Arene Addition: After stirring for 15 minutes, add a solution of the electron-rich arene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature at 0-5°C.[1]
-
Reaction: Stir the reaction mixture at 0-5°C for 1-3 hours, monitoring by TLC.[1]
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Isolation & Purification: Concentrate the solution and purify the product by column chromatography or recrystallization.[1]
Visualizations
Caption: Troubleshooting logic for addressing low product yield.
Caption: Competing reaction pathways for this compound.
Caption: General purification strategy for reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mt.com [mt.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Showdown: 2,3,4,5-Tetrafluorobenzyl Chloride vs. Pentafluorobenzoyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a frequent analytical challenge. Their inherent polarity and volatility can lead to poor chromatographic performance. Chemical derivatization is a powerful technique to overcome these hurdles by converting amines into less polar, more volatile, and more readily detectable derivatives. Among the various derivatizing agents, fluorinated benzyl and benzoyl chlorides have gained prominence due to their ability to significantly enhance detection sensitivity, particularly in gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode.
This guide provides an objective comparison of two such reagents: 2,3,4,5-tetrafluorobenzyl chloride and pentafluorobenzoyl chloride, supported by available experimental data and detailed methodologies to aid in the selection of the optimal reagent for your analytical needs.
At a Glance: Key Differences and Similarities
Both this compound and pentafluorobenzoyl chloride are highly reactive acylating agents that readily react with primary and secondary amines to form stable amide derivatives.[1] The core of their efficacy lies in the introduction of a polyfluorinated moiety, which imparts excellent electrophoric properties to the derivatives, making them highly sensitive to electron capture-based detection methods.[2] However, their structural differences, as illustrated below, can influence their reactivity and the properties of the resulting derivatives.
Caption: Chemical structures of the derivatizing agents.
The primary distinction lies in the linker between the fluorinated ring and the reactive carbonyl chloride group. In this compound, a methylene (-CH2-) group separates the phenyl ring from the carbonyl group, whereas in pentafluorobenzoyl chloride, the carbonyl group is directly attached to the pentafluorophenyl ring. This structural nuance can affect the electronic properties of the reactive center and the fragmentation patterns of the resulting derivatives in mass spectrometry.
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head comparative studies are limited in publicly available literature, we can collate data from various studies to provide a representative overview of the performance of these two reagents.[3] It is often noted that the performance of this compound can be inferred from its structural analog, pentafluorobenzoyl chloride.[4]
Table 1: General Comparison of Derivatizing Agents
| Feature | This compound | Pentafluorobenzoyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols[4] | Primary & Secondary Amines, Phenols, Amides[4][2] |
| Key Advantages | Forms stable derivatives; Unique mass fragmentation pattern.[4] | Highly reactive; Forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in ECD and NCI-MS.[4] |
| Potential Disadvantages | Potentially corrosive byproducts (HCl); May require a base to neutralize HCl.[4] | Sensitive to moisture; Acidic byproducts may need to be removed before GC analysis.[5] |
Table 2: Quantitative Performance Data for Amine Derivatization
| Derivatizing Agent | Analyte Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Methylphenidate | GC-NICI-MS | - | 0.006 pg/mL | - | [6][7] |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Amphetamine | GC-NICI-MS | - | 49 pg/mL | - | [3][7] |
| Pentafluorobenzoyl chloride | Aliphatic Amines | GC-MS | 0.117-1.527 pg/mL | - | 0.9934 - 0.9999 | [8] |
The data suggests that derivatives of 2,3,4,5-tetrafluorobenzoyl chloride can achieve exceptionally low detection limits, reaching the femtogram level for certain analytes.[6][7] Pentafluorobenzoyl chloride also demonstrates excellent sensitivity for aliphatic amines, with detection limits in the low picogram per milliliter range.[8]
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are fundamental for achieving reliable and comparable results. Below are representative protocols for amine derivatization using both reagents.
Protocol 1: Derivatization with this compound
This protocol is a general guideline and may require optimization for specific analytes.[1]
Materials:
-
Amine standard or extracted sample
-
This compound solution (e.g., 10 mg/mL in dry acetonitrile)
-
Dry, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
Base catalyst (e.g., triethylamine or pyridine)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or the dried sample extract in a dry, non-protic solvent.
-
Derivatization Reaction:
-
To 100 µL of the amine solution in a micro-reaction vial, add 20 µL of triethylamine.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of 2,3,4,5-Tetrafluorobenzyl Chloride Derivatives in GC-ECD
For researchers, scientists, and drug development professionals, the sensitive and selective quantification of trace-level analytes is a common analytical challenge. Gas chromatography with electron capture detection (GC-ECD) is a powerful technique for this purpose, particularly for compounds with electrophilic functional groups. Derivatization with an appropriate agent can significantly enhance the ECD response for analytes that do not inherently possess strong electron-capturing moieties. Among the various derivatizing agents, 2,3,4,5-Tetrafluorobenzyl chloride (TFBCl) has emerged as a potent tool for enhancing the sensitivity of a wide range of analytes.[1][2]
Principle of TFBCl Derivatization for Enhanced ECD Detection
The primary advantage of using TFBCl lies in the introduction of a tetrafluorobenzyl group, a highly electrophilic moiety, onto the analyte molecule.[1][2] The four fluorine atoms on the aromatic ring are strongly electron-withdrawing, creating a high electron affinity in the derivative. The electron capture detector is specifically designed to be highly sensitive to molecules that can capture thermalized electrons. By tagging an analyte with the TFBCl group, its ECD response can be magnified by several orders of magnitude, enabling ultra-trace level detection.
Beyond enhancing the detector response, derivatization with TFBCl also improves the chromatographic behavior of polar analytes containing active hydrogens (e.g., -OH, -NH, -SH). The derivatization process masks these polar functional groups, leading to:
-
Increased Volatility: The resulting derivatives are more volatile and thus more amenable to analysis by gas chromatography.
-
Improved Peak Shape: Tailing of peaks, often caused by the interaction of polar analytes with the GC column, is significantly reduced.
-
Enhanced Thermal Stability: The derivatives are often more thermally stable than the parent compounds, allowing for higher GC oven temperatures without degradation.
Comparison with Alternative Derivatizing Agents
The choice of derivatizing agent is critical and depends on the analyte's functional groups, the desired sensitivity, and the analytical matrix. TFBCl is an acylating agent, and its performance can be compared with other commonly used reagents, such as other fluorinated acylating agents and silylating agents.
| Derivatizing Agent | Target Analytes | Key Advantages | Potential Disadvantages |
| This compound (TFBCl) | Primary & Secondary Amines, Phenols, Alcohols, Thiols | - Excellent electrophore for high ECD sensitivity.- Forms stable derivatives.- Improves chromatographic properties. | - Can be moisture sensitive.- Reaction byproducts (HCl) may need to be neutralized. |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Thiols, Amines | - Highly reactive and forms derivatives with excellent ECD response.- Widely used and well-documented. | - Can be a lachrymator.- Reagent and byproducts can be harsh on GC columns. |
| Heptafluorobutyryl Imidazole (HFBI) | Alcohols, Phenols, Amines | - Reacts under mild conditions.- Byproducts are generally less corrosive than those from acyl halides. | - May be less reactive towards sterically hindered groups. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | - Highly versatile and reactive silylating agent.- Forms volatile and thermally stable derivatives. | - Derivatives are susceptible to hydrolysis.- Not ideal for enhancing ECD response as it lacks a strong electrophore. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | - Forms TBDMS derivatives that are significantly more stable to hydrolysis than TMS derivatives. | - Larger silyl group may lead to longer retention times.- Not designed for ECD sensitivity enhancement. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for achieving accurate and reliable results. Below is a representative protocol for the derivatization of phenols with TFBCl for GC-ECD analysis. This protocol should be optimized for each specific analyte and matrix.
Derivatization of Phenols with TFBCl for GC-ECD Analysis
Materials:
-
This compound (TFBCl) solution (e.g., 10% in a dry, inert solvent like toluene or acetonitrile)
-
Analyte standard or sample extract
-
Potassium carbonate solution (e.g., 1 M) or another suitable base
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Reaction vials with screw caps and PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Ensure the sample extract containing the phenolic analytes is completely dry. If the sample is in an aqueous solution, perform a suitable liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue in a reaction vial, add 100 µL of the TFBCl solution.
-
Add 50 µL of the potassium carbonate solution to catalyze the reaction and neutralize the HCl byproduct.
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature should be determined experimentally.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane (or another suitable extraction solvent) and 1 mL of deionized water to the vial.
-
Vortex the mixture for 1 minute to extract the TFBCl derivatives into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The resulting solution containing the TFBCl-derivatized phenols is now ready for injection into the GC-ECD system.
-
Workflow and Data Analysis
The overall workflow for the analysis of analytes using TFBCl derivatization followed by GC-ECD is depicted in the following diagram.
Caption: General workflow for TFBCl derivatization and GC-ECD analysis.
Conclusion
This compound is a highly effective derivatizing agent for enhancing the analytical performance of a wide range of compounds in GC-ECD. The introduction of the electron-capturing tetrafluorobenzyl group significantly increases sensitivity, allowing for the detection of analytes at ultra-trace levels. Furthermore, the derivatization process improves the chromatographic characteristics of polar analytes, resulting in better peak shapes and resolution. While direct quantitative comparisons with other derivatizing agents are limited in published literature, the chemical principles and available application notes strongly support the superior performance of TFBCl for GC-ECD analysis where high sensitivity is paramount. The provided experimental protocol offers a solid starting point for method development, which should be optimized for the specific analytical needs of the researcher.
References
Unlocking Sensitivity: A Guide to Fluorinated Derivatizing Agents in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and performance of their mass spectrometry analyses, the strategic use of derivatizing agents is a well-established practice. Among the various options, fluorinated derivatizing agents stand out for their ability to significantly improve analyte volatility, thermal stability, and, most notably, detection sensitivity, particularly in gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) and negative chemical ionization (NCI-MS).
This guide provides a comprehensive comparison of common fluorinated derivatizing agents against their non-fluorinated counterparts and other alternatives. By presenting supporting experimental data, detailed protocols, and illustrative diagrams, this document aims to equip you with the knowledge to select and apply the optimal derivatization strategy for your analytical challenges.
Key Advantages of Fluorinated Derivatizing Agents
The introduction of fluorine atoms into a derivatizing agent imparts several beneficial properties to the resulting analyte derivatives:
-
Increased Volatility: Fluorination decreases the polarity and intermolecular forces of analytes, making them more volatile and amenable to GC analysis.
-
Enhanced Thermal Stability: Fluorinated derivatives often exhibit greater thermal stability, reducing the risk of degradation in the high-temperature environment of the GC inlet and column.[1]
-
Improved Chromatographic Performance: The reduced polarity leads to more symmetrical peak shapes and better resolution of closely eluting compounds.[2]
-
Enhanced Sensitivity: The high electronegativity of fluorine atoms makes the derivatives highly responsive to electron capture detectors (ECD) and negative chemical ionization (NCI) mass spectrometry, leading to significantly lower limits of detection (LOD).[1][3] In some cases, the limit of detection can be increased by about 10 times.[1]
-
Specific Fragmentation Patterns: The presence of fluorine can induce specific fragmentation patterns in mass spectrometry, aiding in structural elucidation.[4]
Performance Comparison: Fluorinated vs. Non-Fluorinated Agents
The choice of derivatizing agent depends on the analyte's functional groups, the analytical technique, and the desired outcome. The following tables summarize the performance of popular fluorinated agents compared to other common derivatization reagents.
Table 1: Comparison of Derivatizing Agents for GC-MS Analysis
| Derivatizing Agent | Abbreviation | Target Functional Groups | Key Advantages | Typical Application |
| Fluorinated Agents | ||||
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Powerful silylating agent, increases volatility and thermal stability.[5][6] | Metabolomics, amino acid analysis.[7][8] |
| Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Highly reactive, produces volatile derivatives for ECD and FID.[3][9] | Amphetamines, steroids, amino acids.[9][10] |
| Pentafluorobenzyl Bromide | PFB-Br | -COOH, -OH, phenols, thiols | Forms derivatives with excellent ECD and NCI-MS response.[11][12] | Fatty acids, phenols, inorganic anions.[13][14][15] |
| Heptafluorobutyryl Imidazole | HFBI | Alcohols, amines | Increased fluorine content enhances sensitivity in NCI-MS.[1] | Biomarkers of chemical exposure.[1] |
| Heptafluorobutyric Anhydride | HFBA | -OH, -NH2 | Provides derivatives with high sensitivity for ECD.[3][9] | Drugs of abuse confirmation.[3] |
| Non-Fluorinated Silylating Agents | ||||
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Powerful and widely used silylating reagent.[5][6] | General silylation for GC-MS.[16] |
| Alkylation Agents | ||||
| Trimethylsilyldiazomethane | TMS-DAM | -COOH | Reacts specifically with carboxylic acids. | Fatty acid analysis. |
| Acylation Agents | ||||
| Acetic Anhydride | -OH, -NH2 | Common, cost-effective acylation reagent. | General acylation. |
Table 2: Quantitative Comparison of Sensitivity Enhancement
| Analyte Class | Derivatizing Agent | Detection Method | Sensitivity Improvement (vs. Underivatized) | Reference |
| Amphetamines | PFPA | GC-MS | Best sensitivity compared to HFBA and TFAA | [10] |
| Nitrogen Mustard Biomarkers | HFBI | GC-NCI-MS/MS | ~10-fold lower LOD compared to other methods | [1] |
| N-glycans | RapiFluor-MS (RF-MS) | ESI-MS | 68-fold higher signal than 2-AB, 2.4-fold higher than ProA | [17][18] |
| N-glycans | Procainamide (ProA) | Fluorescence | 15-fold higher signal than 2-AB, 4-fold higher than RF-MS | [17][18] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are methodologies for three commonly used fluorinated derivatizing agents.
Protocol 1: Derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is suitable for the derivatization of a wide range of compounds containing active hydrogens, such as amino acids and sugars, for GC-MS analysis.
Materials:
-
Sample containing analytes
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL)
-
Anhydrous pyridine
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Drying: Transfer an appropriate amount of the sample to a GC vial insert and dry it completely under a stream of nitrogen.[7]
-
Oximation (for carbonyl groups): Add 10 µL of MOX solution to the dried sample. Vortex for 30 seconds to ensure complete dissolution. Incubate the mixture at 30°C for 90 minutes with shaking (e.g., 1400 rpm).[8]
-
Silylation: Add 90 µL of MSTFA with 1% TMCS to the vial.[8]
-
Incubation: Vortex the mixture for 30 seconds and incubate at 37°C for 30 minutes with shaking (e.g., 1400 rpm).[8]
-
Centrifugation: After cooling to room temperature, centrifuge the sample at 21,100 x g for 3 minutes.[8]
-
Analysis: Transfer the supernatant to an autosampler vial for GC-MS analysis.[8]
Protocol 2: Derivatization using Trifluoroacetic Anhydride (TFAA)
This protocol is effective for the acylation of primary and secondary amines and hydroxyl groups, commonly used for the analysis of drugs of abuse.
Materials:
-
Sample containing analytes
-
Trifluoroacetic Anhydride (TFAA)[9]
-
Solvent (e.g., acetone, dichloromethane)[19]
-
Acid scavenger (e.g., 0.05M trimethylamine in benzene)[9]
-
GC vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent in a GC vial.[9]
-
Reagent Addition: Add 0.1 mL of the acid scavenger solution followed by 10 µL of TFAA.[9]
-
Reaction: Cap the vial and heat at 50°C for 15 minutes.[9]
-
Quenching: Cool the mixture and add 1 mL of 5% aqueous ammonia to neutralize excess reagent.[9]
-
Extraction: Shake for 5 minutes and allow the layers to separate.[9]
-
Analysis: Inject an aliquot of the organic (upper) layer into the GC-MS system.[9]
Protocol 3: Derivatization using Pentafluorobenzyl Bromide (PFB-Br)
This protocol is designed for the derivatization of carboxylic acids and phenols, yielding derivatives with high sensitivity for ECD and NCI-MS.
Materials:
-
Sample containing analytes
-
Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., in acetone)[12]
-
Base catalyst (e.g., Hünig's base, triethylamine)
-
Solvent for extraction (e.g., hexane)
-
GC vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the sample in a reaction vial.
-
Reagent Addition: Add the PFB-Br solution and the base catalyst. For example, for methylmalonic acid analysis, the reaction is performed in acetone.[12]
-
Reaction: Heat the mixture. For methylmalonic acid, heating at 80°C for 60 minutes is effective.[12] For short-chain fatty acids, incubation at 60°C for 30 minutes is used.[14]
-
Extraction: After cooling, add an extraction solvent like hexane and an aqueous solution (e.g., 0.9% NaCl) to partition the derivatives into the organic layer.[14]
-
Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.[14]
Visualizing the Workflow and Logic
To better understand the derivatization process and the rationale behind using fluorinated agents, the following diagrams illustrate key concepts.
Caption: General experimental workflow for derivatization in mass spectrometry.
Caption: Advantages conferred by fluorinated derivatizing agents.
Caption: Decision logic for selecting a fluorinated derivatizing agent.
References
- 1. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 12. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
- 17. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 18. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
Cross-reactivity of 2,3,4,5-Tetrafluorobenzyl chloride with other functional groups
For researchers, scientists, and drug development professionals, understanding the reactivity and cross-reactivity of alkylating agents is paramount for the successful synthesis of target molecules. 2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound that serves as a versatile reagent for the introduction of the 2,3,4,5-tetrafluorobenzyl moiety. This guide provides a comparative analysis of the cross-reactivity of this compound with various common functional groups, supported by established chemical principles and analogous experimental data.
Reactivity Profile of this compound
This compound is a reactive alkylating agent that participates in nucleophilic substitution reactions. The reactivity of the benzylic carbon is enhanced by the adjacent aromatic ring, which can stabilize the transition state of both S(_N)1 and S(_N)2 reactions. The fluorine atoms on the benzene ring are strongly electron-withdrawing, which can influence the reactivity of the benzylic chloride.
The primary reaction of this compound is the displacement of the chloride ion by a nucleophile. The general order of nucleophilicity for common functional groups is:
Thiol > Amine > Alcohol
This order suggests that this compound will react preferentially with thiols, followed by amines, and then alcohols when present in the same reaction mixture under competitive conditions.
Comparison of Reactivity with Common Functional Groups
While specific quantitative data on the competitive reactions of this compound is limited in the available literature, a qualitative and semi-quantitative comparison can be constructed based on the principles of nucleophilicity and analogous reactions of other fluorinated benzyl halides.
| Functional Group | Nucleophile | Product | Relative Reactivity | Reaction Conditions |
| Thiol | R-SH | Thioether (R-S-CH₂-C₆HF₄) | High | Typically requires a mild base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN) at room temperature. |
| Amine | R-NH₂ | Secondary Amine (R-NH-CH₂-C₆HF₄) | Moderate to High | Often requires a base to neutralize the HCl byproduct (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN). Reaction temperature can range from room temperature to gentle heating. |
| Alcohol | R-OH | Ether (R-O-CH₂-C₆HF₄) | Moderate | Generally requires a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol to the more nucleophilic alkoxide. Williamson ether synthesis conditions are typical. |
Note: The reactivity is also influenced by steric hindrance around the nucleophilic center and the specific reaction conditions (solvent, temperature, and base).
Experimental Protocols
Below are representative experimental protocols for the reaction of a fluorinated benzyl halide with different functional groups. These can be adapted for this compound.
General Procedure for Thioetherification of Thiols
-
To a solution of the thiol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Alkylation of Amines
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous acetonitrile.
-
Add this compound (1.1 eq.) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Etherification of Alcohols (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) slowly.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing Reaction Pathways and Workflows
Logical Relationship Diagram for Benzylation Reactivity
Caption: Factors influencing the outcome of benzylation reactions.
Experimental Workflow for a Typical Benzylation Reaction
Caption: A typical experimental workflow for benzylation.
Conclusion
A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and materials chemistry. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, improved binding affinity, and altered electronic properties, making them invaluable in drug design and advanced material development.[1][2] This guide provides a comparative overview of key alternative reagents for aromatic fluorination, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your synthetic needs.
Electrophilic Fluorination: Direct C-H Functionalization
Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+").[3] This approach is particularly valuable for the late-stage functionalization of complex molecules. The most common reagents are stable, solid N-F compounds, which offer significant safety and handling advantages over hazardous sources like elemental fluorine.[4][5]
Key Reagents: A Head-to-Head Comparison
Two of the most widely used electrophilic N-F reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[3][6] While both are effective, they exhibit differences in reactivity and scope.
-
Selectfluor® (F-TEDA-BF4): Known as one of the most reactive and powerful electrophilic fluorinating agents, Selectfluor is an air- and moisture-stable solid.[7][8] It is capable of fluorinating a wide range of substrates, including those that are less activated.[9]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that is highly soluble and considered a milder fluorinating agent compared to Selectfluor.[10][11] It is often used for the selective fluorination of activated aromatic and heterocyclic compounds.[10]
Comparative Performance Data
The choice between Selectfluor and NFSI often depends on the specific substrate and desired outcome. The following table summarizes typical performance data for the fluorination of various aromatic substrates.
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Comments | Reference |
| Anisole | NFSI | ZrCl₄, DCM, rt | Moderate to Good | Lewis acid catalysis enhances reactivity. | [10] |
| Electron-rich Arenes | NFSI | Solvent-free | Poor to Good | Can result in mixtures of regioisomers. | [10] |
| N-Aryl Pyrazoles | NFSI | Various | Moderate to Good | Selective fluorination at the C5-position. | [10] |
| 4-Cyanobiphenyl | Selectfluor | Pd Catalyst, MeCN, rt | 61% | Palladium catalysis enables fluorination of less reactive arenes. | [12] |
| Indoles | NFSI | Optimized conditions | Moderate to High | Direct synthesis of 3,3-difluoro-2-oxindoles. | [6] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic fluorination typically involves the displacement of a leaving group (e.g., -Cl, -NO₂) on an electron-deficient aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[13]
Palladium-Catalyzed Fluorination: A Modern Approach
A significant advancement in nucleophilic fluorination is the development of palladium-catalyzed methods. These reactions allow for the fluorination of aryl triflates and halides under milder conditions than traditional SNAr reactions, expanding the substrate scope to include electron-rich and heteroaromatic systems.[14][15]
-
Key Components: The success of this method relies on a combination of a palladium precatalyst, a specialized ligand (e.g., biaryl monophosphines like AdBrettPhos), and a fluoride source (e.g., CsF).[14][15]
Performance Data for Pd-Catalyzed Fluorination
| Substrate Type | Catalyst System | Fluoride Source | Yield (%) | Comments | Reference |
| Aryl Triflates (Electron-poor) | [(cinnamyl)PdCl]₂ / L3 | CsF | High | Clean conversion for substrates with electron-withdrawing groups. | [15] |
| Aryl Triflates (Electron-rich) | AdBrettPhos-based system | CsF | Good | Improved catalyst system overcomes limitations of earlier methods. | [15] |
| Heteroaryl Triflates | AdBrettPhos-based system | CsF | Good | Effective for challenging heteroaromatic substrates. | [15] |
Diazotization-Fluorination: The Balz-Schiemann Reaction and Its Alternatives
The Balz-Schiemann reaction is a classical method for synthesizing aryl fluorides from primary aromatic amines.[16] The process involves the conversion of an amine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.[16][17]
Modern Innovations
While effective, the traditional Balz-Schiemann reaction can require harsh thermal conditions. Modern variations have been developed to improve yields and expand scope:
-
Alternative Counter-ions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborate can improve yields for certain substrates.[16][17]
-
Photochemical Conditions: Visible-light irradiation of aryldiazonium tetrafluoroborates at room temperature offers a milder alternative to thermal decomposition, with good yields often achieved in low-polarity solvents.[17]
-
Flow Chemistry: Continuous flow processing eliminates the need to isolate the potentially unstable diazonium salt intermediates, enhancing safety and scalability.[18]
Performance Data for Balz-Schiemann and Alternatives
| Substrate | Method | Conditions | Yield (%) | Comments | Reference |
| p-Toluidine | Traditional Balz-Schiemann | HBF₄, Thermal Decomposition | ~89% | Classical, high-yielding for simple substrates. | [16] |
| 2-Cyano-5-aminopyridine | Continuous Flow / Ionic Liquid | [C₄mim][BF₄] | 84% | Improved yield and selectivity; solvent recycling is possible. | [18] |
| Various Aryldiazonium Salts | Photochemical | Visible light, Hexane/PhCl | up to 85% | Mild, catalyst-free method effective for various substrates. | [17] |
Logical & Experimental Workflow Diagrams
The following diagrams illustrate the classification of fluorination strategies and a typical experimental workflow.
Caption: Classification of major aromatic fluorination strategies.
Caption: A generalized experimental workflow for aromatic fluorination.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using NFSI and a Lewis Acid Catalyst
This protocol is a representative example based on the ZrCl₄-catalyzed fluorination of arenes.[10]
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aromatic substrate (1.0 mmol).
-
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.) and the Lewis acid catalyst, Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 10 mol%).
-
Solvent: Add anhydrous dichloromethane (DCM) (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.
Protocol 2: General Procedure for Pd-Catalyzed Fluorination of an Aryl Triflate
This protocol is a representative example based on the Buchwald-Hartwig methodology.[14][19]
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 2 mol%), the phosphine ligand (e.g., AdBrettPhos, 4 mol%), and cesium fluoride (CsF) (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl triflate (1.0 mmol) and anhydrous toluene (or another suitable solvent like dioxane) (2 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 100-130 °C) and stir for the required time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the pure aryl fluoride.
Protocol 3: Procedure for the Photochemical Balz-Schiemann Reaction
This protocol is a representative example of a modern, milder alternative to the classic thermal method.[17]
-
Preparation: Place the aryldiazonium tetrafluoroborate salt (0.5 mmol) in a reaction tube made of a suitable transparent material (e.g., Pyrex).
-
Solvent: Add a low-polarity solvent such as hexane or chlorobenzene (5 mL).
-
Irradiation: Stir the suspension at room temperature while irradiating with a visible light source (e.g., a blue LED lamp, 450 nm). Ensure the reaction vessel is positioned to receive maximum light exposure.
-
Reaction Monitoring: Monitor the reaction for the evolution of nitrogen gas (bubbling). Continue irradiation until gas evolution ceases (typically 2-16 hours).
-
Workup: Once the reaction is complete, transfer the mixture directly to a rotary evaporator.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by sublimation or by column chromatography to yield the final aryl fluoride.
References
- 1. nbinno.com [nbinno.com]
- 2. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Fluorination [sigmaaldrich.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 10. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. researchgate.net [researchgate.net]
- 19. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to Derivatization Efficiency with Different Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a critical tool for enhancing the detection and separation of a wide array of analytes. For compounds containing primary and secondary amines, phenols, and other nucleophilic functional groups, benzoyl chloride and its substituted analogues are powerful derivatizing agents. This guide provides a comparative overview of the derivatization efficiency of unsubstituted benzoyl chloride and two of its common derivatives: 4-methoxybenzoyl chloride and 4-nitrobenzoyl chloride. The comparison is based on theoretical principles of chemical reactivity and supported by available experimental data from various studies.
The Principle of Benzoylation
Benzoylation is a chemical derivatization technique that introduces a benzoyl group into a molecule, typically at a nucleophilic site such as an amine (-NH2), a phenol (-OH), or a thiol (-SH). This modification can significantly improve the analytical properties of the analyte in several ways:
-
Increased Hydrophobicity: The addition of the nonpolar benzoyl group increases the analyte's retention on reversed-phase chromatography columns, which can help to separate it from polar interferences in the sample matrix.
-
Enhanced Ionization Efficiency: The benzoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a stronger signal and lower limits of detection.
-
Improved Stability: Derivatization can stabilize otherwise labile molecules, making them more amenable to analysis.
-
Standardized Fragmentation: The introduced benzoyl group can lead to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which can aid in the identification and quantification of the analyte.
The general reaction for the derivatization of an amine with a substituted benzoyl chloride is depicted below:
Caption: General reaction of an amine with a substituted benzoyl chloride.
Theoretical Comparison of Reactivity
The efficiency and speed of the derivatization reaction are significantly influenced by the electrophilicity of the carbonyl carbon in the benzoyl chloride molecule. This electrophilicity is, in turn, modulated by the electronic properties of any substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the phenyl ring (e.g., -NO₂) increase the partial positive charge on the carbonyl carbon. This makes the benzoyl chloride more susceptible to nucleophilic attack by the analyte, leading to a faster reaction rate.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring (e.g., -OCH₃) decrease the partial positive charge on the carbonyl carbon. This reduces the electrophilicity of the benzoyl chloride, resulting in a slower reaction rate compared to the unsubstituted molecule.
Caption: Logical flow of substituent effects on derivatization reactivity.
Performance of Different Benzoyl Chlorides
The following sections provide an overview of the performance of unsubstituted benzoyl chloride and its 4-methoxy and 4-nitro derivatives, based on data from various studies. It is important to note that the experimental conditions under which these data were generated may vary, and therefore, a direct comparison of quantitative values between the different reagents should be made with caution.
Unsubstituted Benzoyl Chloride
Unsubstituted benzoyl chloride is a widely used derivatizing agent due to its commercial availability, rapid reaction kinetics, and broad applicability to a range of analytes.
Quantitative Performance Data
| Analyte Class | Representative Analytes | Limit of Detection (LOD) | Analytical Method | Reference |
| Lipids | Monoacylglycerols | 0.9–1.0 nmol/mL | RP-UHPLC/MS | [1] |
| Lipids | Sphingoid bases | 0.2 nmol/mL | RP-UHPLC/MS | [1] |
| Lipids | Diacylglycerols | 0.9 nmol/mL | RP-UHPLC/MS | [1] |
| Neurochemicals | Various | < 10 nM | HPLC-MS/MS | [2] |
Experimental Protocol: Derivatization of Neurochemicals in Biological Samples [2]
This protocol is adapted from a method for the analysis of 70 neurologically relevant compounds.
-
Sample Preparation: To 20 µL of sample supernatant, add 10 µL of 100 mM sodium carbonate.
-
Derivatization: Add 10 µL of benzoyl chloride (2% v/v in acetonitrile).
-
Internal Standard Addition: Add 10 µL of the internal standard mixture.
-
Dilution: Add 50 µL of water.
-
Analysis: The sample is ready for LC-MS/MS analysis.
4-Methoxybenzoyl Chloride
The methoxy group (-OCH₃) is an electron-donating group, which is expected to decrease the reactivity of 4-methoxybenzoyl chloride compared to unsubstituted benzoyl chloride. However, the resulting derivative may have altered chromatographic properties or ionization efficiency that could be advantageous for certain applications.
Quantitative Performance Data
Direct comparative studies on the derivatization efficiency of 4-methoxybenzoyl chloride are limited in the readily available literature. However, it is used in the synthesis of various compounds, indicating its utility as a derivatizing agent.[3][4][5]
Experimental Protocol: General Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride [6]
While this protocol is for a di-substituted benzoyl chloride, it provides a general framework that can be adapted for 4-methoxybenzoyl chloride.
-
Sample Preparation: Take a 50 µL aliquot of the sample supernatant.
-
Add Base: Add 50 µL of 100 mM sodium carbonate buffer (pH 9.0).
-
Add Derivatizing Reagent: Add 50 µL of a 2 mg/mL solution of the benzoyl chloride derivative in acetonitrile.
-
Reaction Incubation: Vortex the mixture and incubate at 50°C for 15 minutes.
-
Quench Reaction: Add 50 µL of 1% formic acid in water to stop the reaction.
-
Analysis: The sample is ready for analysis.
4-Nitrobenzoyl Chloride
The nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to increase the reactivity of 4-nitrobenzoyl chloride, potentially leading to faster and more complete derivatization reactions. The nitro group also acts as a strong chromophore, which can be beneficial for UV-Vis detection in HPLC.
Quantitative Performance Data for Phenol Derivatization
| Analyte | Limit of Detection (LOD) | Analytical Method | Reference |
| Phenol and related compounds | 0.006 to 0.05 mg/L | HPLC-UV | [7] |
Experimental Protocol: Derivatization of Phenols in Water Samples [7]
-
Reaction Setup: In a reaction vial, mix 100 µL of the phenol standard or sample with 100 µL of 0.1 M borate buffer (pH 8.5).
-
Reagent Addition: Add 100 µL of a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.
-
Reaction: Allow the reaction to proceed for 1 minute at 50°C.
-
Termination: Stop the reaction by adding 50 µL of 2 M HCl.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is ready for HPLC-UV analysis.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for pre-column derivatization followed by chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Hydroxy-4-methoxybenzoyl chloride | C8H7ClO3 | CID 45081595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry -Mass Spectrometry Letters | 학회 [koreascience.kr]
A Comparative Guide to Analytical Method Validation Using 2,3,4,5-Tetrafluorobenzyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes in complex matrices is a critical endeavor. Derivatization, the chemical modification of an analyte to enhance its detectability and chromatographic properties, is a powerful strategy in analytical chemistry. Among the various reagents available, 2,3,4,5-Tetrafluorobenzyl chloride (TFBCl) and its analogs have emerged as potent tools, particularly for achieving ultra-low detection limits in gas chromatography-mass spectrometry (GC-MS).
This guide provides an objective comparison of the performance of analytical methods using TFBCl derivatization with other common alternatives. The comparison is supported by experimental data from published studies, with a focus on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, such as linearity, precision, accuracy, and the limit of quantification (LOQ).
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is dictated by the analyte's functional groups, the analytical instrumentation, and the required sensitivity. Fluorinated reagents like TFBCl are particularly advantageous for GC-MS analysis with negative ion chemical ionization (NICI), as the fluorine atoms significantly enhance the electron-capturing properties of the derivative, leading to extraordinary sensitivity.[1][2]
The following tables summarize the quantitative performance of methods using a TFBCl analog and other common derivatization reagents for the analysis of amines. It is important to note that the data is collated from different studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Validation of Amine Analysis using a TFBCl Analog and GC-NICI-MS
| Analyte | Derivatization Reagent | Method | Linearity (Range) | R² | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Methylphenidate | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | Not Specified | >0.99 | 0.006 pg/mL | Not Specified | Not Specified | [1] |
| Amphetamine | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | GC-NICI-MS | Not Specified | >0.99 | 49 pg/mL | Not Specified | Not Specified | [3] |
Table 2: Validation of Amine Analysis using Alternative Derivatization Reagents
| Analyte | Derivatization Reagent | Method | Linearity (Range) | R² | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Amphetamines | Heptafluorobutyric anhydride (HFBA) | GC-MS | 2-40 ng/mg | >0.997 | 0.1-0.2 ng/mg | 0.55-7.73 | 77.45-86.86 (Recovery) | [4] |
| Amphetamines | Perfluorooctanoyl chloride | GC-EI-MS | 0.25-25 ng/mg | >0.99 | 0.24-0.46 ng/mg | 3-17 | 96-106 | [5] |
| Amino Acids | Dansyl chloride | HPLC-FLD | Not Specified | 0.9999 | Not Specified | <5 | 67-110 (Recovery) | [6][7] |
| Amino Acids | Dabsyl chloride | HPLC-Vis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. Below are protocols for derivatization using a TFBCl analog and the alternative reagent, Dansyl chloride.
Protocol 1: Derivatization of Methylphenidate with o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride for GC-NICI-MS Analysis
This protocol is based on the method described for the ultra-sensitive quantification of methylphenidate in human plasma.[1]
1. Sample Preparation:
-
To a plasma sample, add a suitable stable isotope-labeled internal standard.
-
Make the plasma sample alkaline by adding a carbonate buffer.
2. Extraction and Derivatization (Single Step):
-
Add n-hexane as the extraction solvent and the derivatization reagent solution (o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride in a suitable solvent) to the alkaline plasma sample.
-
Vortex the mixture vigorously for 15 minutes to facilitate simultaneous extraction and derivatization.[1]
3. Sample Processing:
-
Centrifuge the sample to separate the organic (n-hexane) and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the GC-MS system.
4. Instrumental Analysis:
-
Analyze the reconstituted sample using a GC-MS system equipped with a negative ion chemical ionization (NICI) source.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride for HPLC Analysis
This protocol is a general procedure for the derivatization of amino acids for HPLC analysis with fluorescence detection.[9][10]
1. Sample Preparation:
-
For protein samples, perform acid hydrolysis to release free amino acids.
-
Ensure the sample is in a suitable buffer.
2. Derivatization Reaction:
-
To the amino acid sample or standard, add a derivatization buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.5-10.5).
-
Add a freshly prepared solution of Dansyl chloride in acetone.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C) for 30-60 minutes.
3. Quenching the Reaction:
-
After incubation, cool the mixture to room temperature.
-
Add a quenching solution (e.g., ammonium hydroxide) to react with the excess Dansyl chloride.
-
Vortex and let the mixture stand at room temperature for a few minutes.
4. Sample Cleanup and Analysis:
-
Centrifuge the mixture to pellet any precipitate.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Inject an aliquot of the filtered solution into the HPLC system equipped with a fluorescence detector.
Visualization of Experimental Workflow and Derivatization Chemistry
To further clarify the processes, the following diagrams illustrate the experimental workflow for TFBCl derivatization and the general chemical reaction.
Caption: General workflow for the simultaneous extraction and derivatization of an analyte in a plasma matrix.
Caption: General reaction scheme for the derivatization of an analyte with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of amphetamine in plasma using negative ion chemical ionization GC-MS of o-(pentafluorobenzyl-oxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3,4,5-Tetrafluorobenzoyl Chloride and Other Acylating Agents in Organic Synthesis
A Note on Terminology: This guide focuses on 2,3,4,5-tetrafluorobenzoyl chloride as an acylating agent. It is important to distinguish this from 2,3,4,5-tetrafluorobenzyl chloride, which possesses a -CH₂Cl group and functions as an alkylating agent.[1][2][3] The former, with its -COCl functional group, is the correct reagent for acylation reactions, which involve the introduction of an acyl (R-C=O) group.[1][2]
In the realm of organic synthesis, the careful selection of an acylating agent is a critical factor in determining the success of a reaction. For researchers, scientists, and professionals in drug development, the reactivity, selectivity, and efficiency of these reagents are of utmost importance. This guide offers a detailed comparison of 2,3,4,5-tetrafluorobenzoyl chloride with other conventional acylating agents, supported by experimental data and protocols.
Enhanced Reactivity and Unique Attributes of 2,3,4,5-Tetrafluorobenzoyl Chloride
2,3,4,5-Tetrafluorobenzoyl chloride is a specialized acylating agent that presents considerable advantages over its non-fluorinated analogs and other common acylating agents.[4] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[4] This heightened reactivity often leads to quicker reaction times, milder reaction conditions, and improved yields.[4]
Beyond its increased reactivity, the tetrafluorobenzoyl group confers unique properties to the acylated molecules. In drug development, the inclusion of fluorine can enhance a compound's metabolic stability, bioavailability, and binding affinity to target proteins by modifying its lipophilicity and electrostatic interactions.[5][6][7] This makes 2,3,4,5-tetrafluorobenzoyl chloride a valuable tool in the synthesis of pharmaceuticals and agrochemicals.[5][8][9]
Comparative Overview of Acylating Agents
The choice of an acylating agent involves a balance of reactivity, selectivity, cost, and handling considerations.[4] The following table provides a comparative overview of 2,3,4,5-tetrafluorobenzoyl chloride with other widely used acylating agents.
| Acylating Agent | Reactivity | Advantages | Disadvantages |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Very High | Enhanced reactivity, imparts unique properties (metabolic stability, lipophilicity), high yields.[4][5] | Higher cost, potential for side reactions with sensitive substrates if not controlled.[4] |
| Benzoyl Chloride | High | Readily available, lower cost, well-established reactivity.[4] | Less reactive than its fluorinated counterpart, may require harsher conditions.[4] |
| Acetyl Chloride | Very High | Highly reactive for acetylation, low cost.[4] | Can be too reactive and less selective for certain applications. |
| Acetic Anhydride | Moderate | Less corrosive and easier to handle than acetyl chloride. | Generally less reactive than acyl chlorides. |
Quantitative Data from Acylation Reactions
The following table summarizes quantitative data from various acylation reactions to illustrate the performance of different acylating agents under specified conditions. This data is compiled from multiple sources and is intended for illustrative purposes, not as a direct head-to-head comparison under identical conditions.
| Acylating Agent | Substrate | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Intermediate in Ofloxacin Synthesis | Trimethylchlorosilane, Lewis Base, Toluene, heat | 3-4 | ~85-90 (for the cyclized product)[4] |
| Benzoyl Chloride | Imidazole | Clay catalyst, Room Temperature | <0.1 | 96[4] |
| Acetyl Chloride | Imidazole | Clay catalyst, Room Temperature | <0.1 | 97[4] |
Experimental Protocols
Reproducible research relies on detailed methodologies. The following protocols offer a framework for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride and general procedures for its application in N-acylation, O-acylation, and Friedel-Crafts reactions.
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride from 2,3,4,5-Tetrafluorobenzoic Acid
This protocol is adapted from a literature procedure for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene.[10]
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF)
-
1,2-dichloroethane
Procedure:
-
A 4-necked round-bottom flask is equipped with a mechanical stirrer, digital thermometer, and a nitrogen inlet-outlet with a condenser.[10]
-
The flask is charged with triphosgene (0.37 molar equivalents) and 1,2-dichloroethane.[10]
-
The mixture is heated to 353 K.[10]
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (1 molar equivalent) and DMF (5 mol % of the acid) in 1,2-dichloroethane is added dropwise over 1 hour at 353 K.[10]
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.[10]
-
Upon completion, the reaction mixture is cooled, and the product is isolated. A yield of approximately 95% can be expected.[10]
Protocol 2: General N-Acylation of an Amine
This protocol provides a general method for the N-acylation of a primary amine using 2,3,4,5-tetrafluorobenzoyl chloride.[4]
Materials:
-
Primary amine
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1 equivalent) in anhydrous DCM.[11]
-
Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.[11]
-
Cool the solution to 0°C in an ice bath.[11]
-
To the stirred solution, add 2,3,4,5-tetrafluorobenzoyl chloride (1.1 equivalents) dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]
-
Monitor the reaction's progress by thin-layer chromatography (TLC).[11]
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving washing with aqueous solutions to remove the triethylamine hydrochloride salt and any unreacted starting materials, followed by extraction and purification of the N-acylated product.[6]
Protocol 3: General O-Acylation of a Primary Alcohol
This protocol describes a general procedure for the acylation of a primary alcohol using pyridine as a catalyst and base.[12]
Materials:
-
Primary alcohol
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).[12]
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M).[12]
-
Add pyridine (1.2 eq.) to the solution and cool the flask to 0°C in an ice bath.[12]
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.[12]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[12]
-
Upon completion, quench the reaction by carefully adding 1 M HCl.[12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[12]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography to yield the pure ester.[12]
Protocol 4: Friedel-Crafts Acylation of an Electron-Rich Arene
This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound.[11]
Materials:
-
Electron-rich arene (e.g., anisole)
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.[11]
-
Cool the suspension to 0°C in an ice bath.[11]
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq.) to the stirred suspension.[11]
-
After stirring for 15 minutes, add a solution of the electron-rich arene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5°C.[11]
-
Stir the reaction mixture at 0-5°C for 1-3 hours, monitoring by TLC.[11]
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[11]
-
Separate the organic layer and extract the aqueous layer with DCM.[11]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[11]
-
Concentrate the solution and purify the product by column chromatography or recrystallization.[11]
Visualizations
The following diagrams illustrate key mechanisms and workflows related to the use of 2,3,4,5-tetrafluorobenzoyl chloride.
References
- 1. difference.wiki [difference.wiki]
- 2. differencebetween.com [differencebetween.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Enhancing GC-NICI-MS Sensitivity: A Comparative Guide to 2,3,4,5-Tetrafluorobenzyl Chloride and Other Derivatizing Agents
For researchers, scientists, and drug development professionals striving for ultra-trace level detection in complex matrices, the choice of derivatizing agent for Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) is a critical determinant of analytical sensitivity. This guide provides an objective comparison of 2,3,4,5-Tetrafluorobenzyl chloride and its alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your analytical needs.
The derivatization of target analytes is a key step in GC-MS analysis to improve their volatility, thermal stability, and detectability. In the realm of high-sensitivity analysis, particularly for pharmaceutical compounds, fluorinated derivatizing agents have gained prominence due to their ability to introduce electrophilic moieties that significantly enhance the signal in NICI-MS. Among these, this compound (TFBCl) has emerged as a potent reagent for enhancing the sensitivity of compounds containing active hydrogen atoms, such as amines and hydroxyl groups.
Performance Comparison of Derivatizing Agents
The selection of an appropriate derivatizing agent is contingent on the analyte's functional groups, the sample matrix, and the desired level of sensitivity. While direct head-to-head comparative studies under identical conditions are limited in published literature, the following tables summarize the performance of this compound analogues and other common derivatizing agents for the analysis of various drug classes.
Table 1: Performance Comparison for Amphetamine and Methylphenidate Analysis
| Derivatizing Agent | Analyte | Analytical Method | Limit of Quantitation (LOQ) | Reference |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Amphetamine | GC-NICI-MS | 49 pg/mL | [1] |
| o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | Methylphenidate | GC-NICI-MS | 0.006 pg/mL | [1] |
| Heptafluorobutyric anhydride (HFBA) | Amphetamines & Ketamines | GC-MS | 15-70 ng/mL | [2] |
Table 2: Performance Comparison for Cannabinoid Analysis
| Derivatizing Agent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 7 Cannabinoids | GC-MS | 0.01 µg/mL | 0.2 µg/mL | [3] |
| BSTFA | THC, 11-OH-THC, CBD, CBN | 2D-GCMS | - | 0.5-1 ng/mL | [4] |
| Trifluoroacetic anhydride (TFAA) and Hexafluoroisopropanol (HFIP) | THCCOOH | 2D-GC-NCI-MS | - | 7.5 pg/mL | [4] |
Table 3: Performance Comparison for Opioid Analysis
| Derivatizing Agent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Reference |
| Heptafluorobutyric anhydride (HFBA) | Opiates, Amphetamines, Ketamine | GC/EI-MS | 0.03-0.08 ng/mg | [5] |
| Heptafluorobutyric anhydride (HFBA) | Opiates, Amphetamines, Ketamine | GC/NCI-MS | 2-30 pg/mg | [5] |
Table 4: Performance Comparison for Benzodiazepine Analysis
| Derivatizing Agent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Reference |
| None | 4 Benzodiazepines | Dual column GC-NPD/µ-ECD | 0.14-0.95 ng/mL | [6] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | 14 Benzodiazepines & metabolites | GC-MS | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these sensitive analytical methods. Below are protocols for key derivatization procedures cited in the performance tables.
Protocol 1: Derivatization of Methylphenidate with o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride
This protocol describes a highly sensitive method for the quantitative determination of methylphenidate in human plasma.[1]
-
Sample Preparation: Plasma samples are made alkaline using a carbonate buffer.
-
Extraction and Derivatization: An extraction solvent (n-hexane) and the derivatizing reagent solution are added to the alkaline plasma sample. The mixture is vortexed for 15 minutes to facilitate a single-step extraction and derivatization.
-
GC-NICI-MS Analysis: After concentration of the organic extract, the sample is injected into the GC-NICI-MS system for analysis.
Protocol 2: Derivatization of Cannabinoids with BSTFA
This method is for the simultaneous quantification of seven cannabinoids in cannabis oil.[3]
-
Sample Preparation: 10 µL of cannabis oil is used for sample preparation.
-
Derivatization: The analytes are derivatized through silylation.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS.
Protocol 3: Derivatization of Opiates, Amphetamines, and Ketamine with HFBA
This protocol was developed for the simultaneous hair testing of common drugs of abuse.[5]
-
Sample Preparation: 25 mg of hair is washed, cut, and incubated overnight at 25°C in methanol-trifluoroacetic acid. The sample is then extracted using a solid-phase extraction (SPE) procedure.
-
Derivatization: The extracted sample is derivatized using heptafluorobutyric acid anhydride (HFBA) at 70°C for 30 minutes.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS with both Electron Impact (EI) and Negative Chemical Ionization (NCI).
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate derivatizing agent, the following diagrams are provided.
Caption: Experimental workflow for GC-NICI-MS analysis with 2,3,4,5-TFBCl derivatization.
Caption: Decision tree for selecting a suitable derivatizing agent for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of GC/EI-MS and GC/NCI-MS for simultaneous quantitative determination of opiates, amphetamines, MDMA, ketamine, and metabolites in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3,4,5-Tetrafluorobenzyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like 2,3,4,5-Tetrafluorobenzyl chloride are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its proper disposal. Adherence to these protocols is paramount for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This chemical is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also a combustible liquid and is sensitive to moisture.[1][2]
Key Safety Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1A/1B) [1][2] | Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1][2] | Chemical-resistant gloves, protective clothing, face shield, and safety goggles.[1][2] |
| Serious Eye Damage (Category 1) [1][2] | Ensure eyewash stations and safety showers are readily accessible.[1][2] | Chemical goggles or safety glasses and a face shield.[1][2] |
| Combustible Liquid [1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2] | Not applicable. |
| Respiratory Irritation [1][2] | Use only in a well-ventilated area or with appropriate exhaust ventilation.[1][2] | Type ABEK (EN14387) respirator filter for nuisance exposures.[1] |
| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[2][3] | Store in a dry, cool, well-ventilated area in a tightly closed container.[3] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strongly discouraged due to its reactivity with water and its corrosive nature.
Protocol for Preparing this compound for Disposal:
-
Segregation of Waste :
-
As a fluorinated organic compound, this compound is classified as a halogenated organic waste.
-
It is imperative to collect this waste in a dedicated, properly labeled container for halogenated organic compounds.[4] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complexity.[5]
-
Ensure the waste container is compatible with the chemical, preferably a corrosive-resistant container with a resistant inner liner.
-
-
Labeling of Waste Container :
-
Safe Storage of Waste :
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed professional waste disposal service.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling, transport, and disposal.[1]
-
-
Packaging for Transport :
-
Follow all institutional and regulatory guidelines for packaging hazardous waste for transport. This may include using secondary containment.[1]
-
Ensure the container is tightly sealed to prevent leaks.
-
-
Disposal of Contaminated Materials :
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3,4,5-Tetrafluorobenzyl Chloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like 2,3,4,5-Tetrafluorobenzyl chloride are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for its use, from initial handling to final disposal, ensuring a secure research environment.
Chemical Hazards at a Glance:
This compound is a corrosive and combustible liquid that is sensitive to moisture. It can cause severe skin burns and eye damage and may also cause respiratory irritation.[1][2]
| Hazard Classification | Handling Precautions |
| Skin Corrosion/Irritation (Category 1A/1B) | Avoid all contact with skin, eyes, and clothing. Always wash hands thoroughly after handling.[2] |
| Serious Eye Damage (Category 1) | Ensure that emergency eyewash stations and safety showers are readily accessible.[1][2] |
| Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2] |
| Respiratory Irritation | Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[1][2] |
| Reactivity | The substance is moisture-sensitive and reacts with water. It is incompatible with strong bases, oxidizing agents, and alcohols.[1] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimizing exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile). | To prevent skin contact which can lead to severe burns. |
| Protective Clothing | Wear suitable protective clothing, such as a lab coat. | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | A Type ABEK (EN14387) respirator filter is recommended for nuisance exposures or in case of inadequate ventilation.[2][3] | To prevent respiratory tract irritation from fumes or vapors.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Disposal Plan
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Due to its reactivity with water and corrosive nature, it is not advisable to attempt neutralization or disposal down standard laboratory drains.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and tightly sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area designated for corrosive materials.[2]
-
-
Engage Licensed Waste Disposal:
-
Packaging for Transport:
-
Adhere to all institutional and regulatory guidelines for packaging hazardous waste for transport, which may include the use of secondary containment.[2]
-
-
Contaminated Materials:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
